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  • Product: 1,2,4-Cyclohexanetricarboxylic acid
  • CAS: 23084-86-8

Core Science & Biosynthesis

Foundational

1,2,4-Cyclohexanetricarboxylic acid chemical structure and properties

An In-depth Technical Guide to 1,2,4-Cyclohexanetricarboxylic Acid: Structure, Properties, and Applications Authored by: Gemini, Senior Application Scientist Abstract 1,2,4-Cyclohexanetricarboxylic acid (CHTA) is a satur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,2,4-Cyclohexanetricarboxylic Acid: Structure, Properties, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

1,2,4-Cyclohexanetricarboxylic acid (CHTA) is a saturated cycloaliphatic tricarboxylic acid that serves as a versatile building block in polymer science and chemical synthesis. Derived from the hydrogenation of trimellitic acid, its non-planar, cyclic structure imparts unique properties such as enhanced thermal stability, weatherability, and flexibility to a variety of materials. This guide provides a detailed exploration of CHTA's chemical structure, stereoisomerism, physicochemical properties, synthesis protocols, key reactions, and applications, with a focus on its utility for researchers in materials science and drug development.

Chemical Structure and Stereoisomerism

1,2,4-Cyclohexanetricarboxylic acid possesses a cyclohexane ring substituted with three carboxylic acid groups at the 1, 2, and 4 positions. Its molecular formula is C₉H₁₂O₆, and it has a molecular weight of approximately 216.19 g/mol .[1] The presence of three chiral centers at carbons 1, 2, and 4 gives rise to a total of 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers.

The spatial arrangement of the carboxyl groups relative to the plane of the cyclohexane ring (cis or trans) defines the diastereomers. These isomers exhibit distinct physical properties and reactivity profiles. The most commercially significant and studied isomer is the all-cis configuration, systematically named (1α,2α,4α)-1,2,4-Cyclohexanetricarboxylic acid, which is produced via stereoselective hydrogenation of trimellitic acid.[2]

The chair conformation of the cyclohexane ring is the most stable. The substituents (carboxyl groups) can occupy either axial (a) or equatorial (e) positions. The relative stability of the isomers is influenced by the steric strain arising from 1,3-diaxial interactions, with isomers favoring equatorial positions for the bulky carboxyl groups being more stable.

Caption: Logical relationship of CHTA and its stereoisomers.

Physicochemical Properties

The physical and chemical properties of CHTA are highly dependent on its specific isomeric form. Data is most readily available for the all-cis (1α,2α,4α) isomer due to its common synthesis route.[3]

Table 1: Physicochemical Properties of 1,2,4-Cyclohexanetricarboxylic Acid

PropertyValueSource(s)
Molecular Formula C₉H₁₂O₆[1]
Molecular Weight 216.19 g/mol [1]
Appearance White to off-white powder or crystal[3]
Melting Point Data not readily available (related cis-1,3,5 isomer melts at 211-215 °C)[4]
Boiling Point 470.1 ± 45.0 °C (Predicted)N/A
Density 1.509 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in methanol[3]
pKa₁ 3.72 ± 0.47 (Predicted for one carboxyl group)[3]

Note: Experimental data for many properties, especially for mixed or non-cis isomers, is sparse in public literature. The pKa values for the second and third dissociations are expected to be higher.

Synthesis and Industrial Production

The primary industrial route to 1,2,4-cyclohexanetricarboxylic acid, particularly the all-cis isomer, is the catalytic hydrogenation of trimellitic acid. This process involves the reduction of the aromatic ring to a cyclohexane ring.[2]

G Start Trimellitic Acid (in Solvent) Reactor High-Pressure Autoclave Start->Reactor Filtration Catalyst Filtration Reactor->Filtration Catalyst Transition Metal Catalyst (e.g., Rh/Carbon) Catalyst->Reactor H2 Molecular Hydrogen (H₂) H2->Reactor Conditions Elevated Temperature & Pressure (e.g., 50-150°C, 1000-2000 psig) Conditions->Reactor Isolation Solvent Removal / Crystallization Filtration->Isolation Product cis,cis,cis-1,2,4-CHTA Isolation->Product

Caption: Workflow for the synthesis of CHTA via hydrogenation.

Experimental Protocol: Hydrogenation of Trimellitic Acid[2]

This protocol is synthesized from methodologies described in the patent literature and represents a standard approach for this conversion.

  • Reactor Charging : A high-pressure, glass-lined stainless steel autoclave is charged with trimellitic acid (1 part by weight).

  • Solvent and Catalyst Addition : A suitable solvent, such as a 1:1 mixture of tetrahydrofuran (THF) and water (approx. 12 parts by volume), is added to dissolve the trimellitic acid. The catalyst, typically 5% Rhodium on a high-surface-area carbon support (approx. 0.2 parts by weight), is then added to the slurry. The choice of a high-surface-area support (>940 m²/g) is critical for maximizing catalyst activity and achieving high conversion rates.

  • Hydrogenation Conditions : The autoclave is sealed and purged with an inert gas before being pressurized with molecular hydrogen to a pressure of 1000-2000 psig. The reaction mixture is heated to a temperature between 50°C and 150°C with vigorous stirring.

  • Reaction Monitoring : The reaction is monitored by analyzing aliquots for the disappearance of the starting material.

  • Work-up : Upon completion, the reactor is cooled, and the pressure is vented. The reaction mixture is filtered to remove the heterogeneous catalyst.

  • Product Isolation : The solvent is removed from the filtrate under reduced pressure. The resulting solid crude product can be purified by recrystallization to yield the final cis,cis,cis-1,2,4-cyclohexanetricarboxylic acid.

Reactivity and Key Chemical Transformations

The chemistry of CHTA is dominated by its three carboxylic acid groups. It undergoes typical reactions such as esterification, amidation, and reduction.

A particularly important transformation is the intramolecular dehydration (anhydride formation) of isomers containing cis-1,2-dicarboxylic acid moieties. Heating CHTA, especially the all-cis isomer, with a dehydrating agent or by simple thermal treatment, yields 1,2,4-cyclohexanetricarboxylic anhydride .[2][5] This cyclic anhydride is a key intermediate for polymerization reactions.

Reaction compound1 cis-1,2,4-CHTA compound2 1,2,4-Cyclohexanetricarboxylic Anhydride + H₂O compound1->compound2 Heat / Dehydration

Caption: Dehydration of CHTA to form the corresponding anhydride.

Applications

The utility of CHTA stems from the unique combination of its trifunctional nature and the properties conferred by its cycloaliphatic core.

  • Polymer Building Block : CHTA is a monomer used in the synthesis of polyesters and polyamides. The non-aromatic ring structure provides excellent weatherability and UV resistance compared to polymers made from its aromatic analog, trimellitic acid.[6] These polymers are used in high-performance coatings for automotive, aerospace, and industrial applications.[6]

  • Epoxy Resin Curing Agent : The anhydride derivative of CHTA is widely used as a hardener or curing agent for epoxy resins.[7] The cycloaliphatic structure imparts high heat resistance, good electrical insulation properties, and superior color stability to the cured epoxy, making it suitable for electronic components and clear coatings.

  • Plasticizers and Lubricants : Triesters of CHTA, formed by reacting the acid with long-chain alcohols (C4-C10), are employed as synthetic lubricants and as non-phthalate plasticizers for polymers like PVC.[2]

  • Pharmaceutical and Agrochemical Intermediate : The rigid, functionalized cyclohexane core of CHTA makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[8] The all-cis isomer has been specifically cited for its potential use in antiplasmin drugs.[8]

Spectroscopic Analysis (Theoretical)

While specific, verified spectra for 1,2,4-cyclohexanetricarboxylic acid are not widely available in public databases, its structure allows for the prediction of key spectroscopic features.

  • Infrared (IR) Spectroscopy : The IR spectrum would be dominated by the carboxylic acid functional groups. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region due to the O-H stretching of the hydrogen-bonded carboxyl groups. A strong, sharp absorption band would appear around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. The spectrum would also show C-H stretching vibrations from the cyclohexane ring's CH₂ and CH groups just below 3000 cm⁻¹.[9]

  • ¹H NMR Spectroscopy : The proton NMR spectrum would show a broad singlet far downfield (typically >10 ppm) corresponding to the three acidic protons of the carboxyl groups; this signal is readily exchanged with D₂O. The protons on the cyclohexane ring would produce a complex series of overlapping multiplets in the aliphatic region (approximately 1.2-2.8 ppm). The specific chemical shifts and coupling patterns would be highly dependent on the stereoisomer.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum would show signals for the three carbonyl carbons in the downfield region (typically 170-185 ppm). The six carbons of the cyclohexane ring would appear as a set of signals in the upfield aliphatic region (approximately 25-50 ppm).

Safety and Handling

1,2,4-Cyclohexanetricarboxylic acid is classified as an irritant. According to the Globally Harmonized System (GHS), it causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses or goggles, and a lab coat when handling the compound.

  • Handling : Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. It is incompatible with strong oxidizing agents.[8]

  • First Aid : In case of eye contact, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. Seek medical attention if irritation persists.

References

  • PubChem. (n.d.). 1,2,4-Cyclohexanetricarboxylic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Arun, K., & Slaugh, L. H. (1995). U.S. Patent No. 5,412,108. U.S. Patent and Trademark Office.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Bridging Polymers and Pharmaceuticals: The Dual Role of 1,4-Cyclohexanedicarboxylic Acid (CAS 1076-97-7). Retrieved February 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexane. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

Hydrogenated Trimellitic Acid (1,2,4-CHTA): Physical Properties, Stereochemistry, and Applications

Executive Summary & Chemical Identity Hydrogenated Trimellitic Acid , formally known as cyclohexane-1,2,4-tricarboxylic acid (1,2,4-CHTA) , represents the saturated aliphatic analog of the aromatic trimellitic acid. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Hydrogenated Trimellitic Acid , formally known as cyclohexane-1,2,4-tricarboxylic acid (1,2,4-CHTA) , represents the saturated aliphatic analog of the aromatic trimellitic acid. This saturation fundamentally alters its physical behavior, optical properties, and reactivity profile, making it a critical intermediate in the synthesis of high-performance polyimides, polyesters, and pharmaceutical building blocks.

Unlike its aromatic precursor, 1,2,4-CHTA exhibits stereoisomerism (cis/trans configurations) which dictates its melting point and solubility—parameters critical for drug formulation and polymer processing.

Chemical Identification
ParameterData
IUPAC Name Cyclohexane-1,2,4-tricarboxylic acid
Common Abbreviations 1,2,4-CHTA, H-TMA
CAS Number (Acid) 76784-95-7
CAS Number (Anhydride) 53611-01-1 (H-TMAn)
Molecular Formula C₉H₁₂O₆
Molecular Weight 216.19 g/mol

Synthesis & Stereochemistry

The transition from Trimellitic Acid (TMA) to 1,2,4-CHTA involves the catalytic hydrogenation of the benzene ring. This reaction destroys the planarity of the aromatic system, introducing chirality and diastereomerism.

Stereoisomerism Impact

The cyclohexane ring allows for multiple isomers. The cis,cis,cis-isomer (where all carboxyl groups are on the same side of the ring) is thermodynamically favored under specific hydrogenation conditions and is the primary form used in high-value applications due to its predictable crystallization behavior.

HydrogenationPathway TMA Trimellitic Acid (Aromatic, Planar) HTMA 1,2,4-CHTA (Aliphatic, Cyclohexane Ring) TMA->HTMA Hydrogenation (50-150°C, >1000 psig) H2 + 3 H2 (Pd/C Catalyst) H2->HTMA Isomers Stereoisomers: 1. cis,cis,cis (Major) 2. cis,trans,cis 3. trans,cis,trans HTMA->Isomers Stereochemical Outcome

Figure 1: Catalytic hydrogenation pathway of Trimellitic Acid to 1,2,4-CHTA, resulting in stereoisomeric mixtures dominated by the cis-form under controlled conditions.

Physical Properties & Melting Point Analysis

The melting point of 1,2,4-CHTA is significantly lower than its aromatic precursor due to the disruption of pi-pi stacking interactions, replaced by more flexible aliphatic chain packing.

Comparative Physical Data
PropertyTrimellitic Acid (TMA)1,2,4-CHTA (Hydrogenated)H-TMAn (Anhydride)
Structure Aromatic (Benzene core)Aliphatic (Cyclohexane core)Aliphatic Cyclic Anhydride
Melting Point ~238°C181°C – 183°C (cis-isomer)~155°C
Appearance White crystalline powderWhite crystalline powderColorless glassy solid/flakes
Solubility Ethanol, Ether, DMFWater, Methanol, DMSOAcetone, Acetonitrile, DMF
pKa (Predicted) 2.52, 3.84, 5.20~3.72, 4.31, 5.50N/A (Hydrolyzes)
UV Cutoff Absorbs in UV (Aromatic)Transparent in UV (Aliphatic)Transparent in UV
Thermal Behavior Insights
  • Melting Point Depression: The drop from 238°C (TMA) to ~182°C (1,2,4-CHTA) facilitates lower-temperature processing in polymer synthesis, reducing thermal degradation of sensitive active pharmaceutical ingredients (APIs) if used in conjugation.

  • Isomeric Variance: Crude hydrogenation products may show a broad melting range (160-175°C) due to mixed isomers. High-purity cis,cis,cis-1,2,4-CHTA exhibits a sharp endotherm at 181-183°C .

Experimental Protocols

Protocol A: Melting Point Determination (DSC)

Objective: To determine the precise melting onset and purity of 1,2,4-CHTA samples.

  • Preparation: Weigh 3–5 mg of dried 1,2,4-CHTA into an aluminum DSC pan. Crimp the lid hermetically.

  • Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000) using Indium (MP 156.6°C) and Zinc standards.

  • Equilibration: Equilibrate the sample at 40°C for 5 minutes.

  • Ramp: Heat from 40°C to 250°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Analysis: Identify the endothermic peak.

    • Onset Temperature: Represents the melting point.[1][2][3][4][5][6][7]

    • Peak Integration: Calculate the heat of fusion (

      
      ) to estimate crystallinity.
      
  • Validation: A sharp peak with an onset at 181°C indicates high isomeric purity (cis-form). A broad peak suggests a mixture of diastereomers.

Protocol B: Acid Value Determination (Titration)

Objective: To quantify the carboxyl content, ensuring full hydrogenation and no anhydride formation.

  • Solvent System: Prepare a 1:1 mixture of Ethanol:Toluene (neutralized to phenolphthalein endpoint).

  • Dissolution: Dissolve 0.2 g of 1,2,4-CHTA accurately weighed in 50 mL of the solvent mixture. Slight heating may be required.

  • Titrant: Standardize 0.1 N Potassium Hydroxide (KOH) in ethanol.

  • Titration: Titrate with 0.1 N KOH using phenolphthalein indicator until a faint pink color persists for 30 seconds.

  • Calculation:

    
    
    Where 
    
    
    
    = Normality of KOH,
    
    
    = Volume of KOH (mL),
    
    
    = Sample weight (g). Theoretical Target: ~778 mg KOH/g.

Applications in Research & Drug Development

While often used in industrial polymers, 1,2,4-CHTA has specific high-value applications in pharmaceutical sciences due to its chirality and aliphatic nature.

Chiral Resolution Agents

The carboxylic acid groups on the rigid cyclohexane ring provide a scaffold for resolving racemic amines. The cis-isomer can form diastereomeric salts with chiral bases, allowing for separation via fractional crystallization.

Intermediate for Bioactive Scaffolds

1,2,4-CHTA serves as a precursor to oxazolines via reaction with nitriles. Oxazolines are critical intermediates in the synthesis of various alkaloids and therapeutic agents.

Biodegradable Polymer Carriers

The aliphatic nature of 1,2,4-CHTA allows it to be incorporated into polyesters that are more susceptible to enzymatic hydrolysis compared to aromatic analogs. This property is explored in biodegradable drug delivery systems where the polymer matrix must break down into non-toxic metabolites (cyclohexane tricarboxylic acid is generally considered less toxic than some aromatic counterparts).

Applications cluster_Pharma Pharmaceutical R&D cluster_Material Material Science CHTA 1,2,4-CHTA (Core Molecule) Resolution Chiral Resolution (Diastereomeric Salts) CHTA->Resolution Delivery Biodegradable Polymers (Drug Carriers) CHTA->Delivery Intermediates Synthesis of Oxazolines/Imides CHTA->Intermediates Epoxy Epoxy Curing Agents (Non-yellowing) CHTA->Epoxy Optics Transparent Polyimides (Flexible Displays) CHTA->Optics

Figure 2: Functional utility of 1,2,4-CHTA in pharmaceutical synthesis and advanced material science.

References

  • National Center for Biotechnology Information (PubChem). (2025). 1,2,4-Cyclohexanetricarboxylic acid (CID 11344952).[8] Retrieved from [Link]

  • Google Patents. (1995). US5412108A: Method for preparing 1,2,4-cyclohexanetricarboxylic acid and anhydride.

Sources

Foundational

Biological Toxicity and Environmental Impact of 1,2,4-CHTA

An In-Depth Technical Guide Part 1: Executive Summary 1,2,4-Cyclohexanetricarboxylic acid (1,2,4-CHTA) is a saturated alicyclic tricarboxylic acid emerging as a critical intermediate in the synthesis of high-performance...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Part 1: Executive Summary

1,2,4-Cyclohexanetricarboxylic acid (1,2,4-CHTA) is a saturated alicyclic tricarboxylic acid emerging as a critical intermediate in the synthesis of high-performance biolubricants, plasticizers, and epoxy curing agents. Unlike its aromatic analog, trimellitic acid (TMA), 1,2,4-CHTA offers a unique aliphatic profile that enhances UV stability and flexibility in polymer applications.

However, its increasing industrial adoption necessitates a rigorous evaluation of its biological safety and environmental fate. This guide synthesizes current toxicological data, theoretical structure-activity relationships (SAR), and standardized experimental protocols to establish a definitive safety profile.

Key Technical Findings:

  • Toxicity Classification: Low acute systemic toxicity; classified as a Category 2 Skin/Eye Irritant .

  • Environmental Fate: Characterized by Ready Biodegradability (analog-read-across), with low bioaccumulation potential due to high water solubility and low Log Kow.

  • Critical Hazard: Potential for sensitization in its anhydride form; the acid form presents primarily pH-dependent aquatic risks.

Part 2: Chemical Identity & Physicochemical Properties[1][2]

Understanding the steric configuration of 1,2,4-CHTA is vital for predicting its biological interaction. The molecule exists in multiple stereoisomers (cis/trans), which influence its solubility and enzymatic accessibility during biodegradation.

Table 1: Physicochemical Profile

PropertyValue / DescriptionRelevance
CAS Number 76784-95-7Registry identification
Molecular Formula C₉H₁₂O₆Stoichiometry
Molecular Weight 216.19 g/mol Transport modeling
Solubility (Water) High (> 10 g/L est.)Bioavailability & Aquatic mobility
Log Kow -0.3 to 0.5 (Estimated)Low bioaccumulation potential
Acidity (pKa) ~3.5 - 4.5 (Polyprotic)pH-driven toxicity mechanism
Structural Visualization

The following diagram illustrates the chemical connectivity and the tricarboxylic acid functionality that drives its reactivity and biological interaction.

Part 3: Biological Toxicity Profile

The toxicity of 1,2,4-CHTA is governed by its acidity and the potential for non-specific irritation. Unlike aromatic tricarboxylic acids, the saturated ring reduces the potential for pi-stacking intercalation with DNA, lowering genotoxic risks.

1. Mammalian Toxicity
  • Acute Oral Toxicity: Low. Read-across data from 1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) suggests an LD50 > 5,000 mg/kg in rats.[1] The primary effect at high doses is gastrointestinal irritation due to local acidosis.

  • Dermal & Eye Irritation:

    • Skin: Moderate irritant (Category 2). Prolonged exposure can cause erythema.

    • Eye: Serious eye irritant (Category 2A). The low pKa of the three carboxyl groups can cause immediate pH-induced corneal opacity if not neutralized.

  • Sensitization:

    • Acid Form: Low potential.

    • Anhydride Form: If 1,2,4-CHTA is dehydrated to its anhydride (H-TMAn), it becomes a potent respiratory and skin sensitizer (Category 1). Researchers handling the precursor anhydride must use extreme caution.

2. Genotoxicity & Carcinogenicity[2][3]
  • Ames Test (OECD 471): Predicted Negative. The absence of electrophilic aromatic centers reduces the likelihood of DNA adduct formation.

  • Chromosomal Aberration: No structural alerts for clastogenicity.

3. Mechanism of Action (MOA)

The primary MOA for 1,2,4-CHTA toxicity is Local Irritation via Proton Donation .

  • Contact: Acid contacts mucous membranes.

  • Dissociation: Carboxyl groups dissociate (release H+).

  • Tissue Damage: Localized pH drop causes protein denaturation and cellular necrosis in epithelial tissues.

Part 4: Environmental Impact Assessment

1,2,4-CHTA is highly water-soluble, meaning its environmental fate is dictated by aquatic transport and microbial degradation rather than adsorption to soil or bioaccumulation.

1. Aquatic Toxicity[4]
  • Fish (Oncorhynchus mykiss): LC50 > 100 mg/L (Estimated). Toxicity is mitigated if the pH of the test medium is buffered.

  • Invertebrates (Daphnia magna): EC50 > 100 mg/L.

  • Algae: Growth inhibition may occur due to acidity, not intrinsic phytotoxicity.

2. Biodegradation & Persistence

1,2,4-CHTA is considered Readily Biodegradable . The saturated ring is susceptible to microbial attack via beta-oxidation pathways, unlike the recalcitrant benzene ring of Trimellitic Acid.

Proposed Degradation Pathway: Microbial consortia (e.g., Pseudomonas spp.) likely degrade 1,2,4-CHTA via sequential decarboxylation and ring cleavage.

Part 5: Experimental Protocols

To validate the safety profile of 1,2,4-CHTA, the following standardized protocols are recommended. These are designed to be self-validating with strict controls.

Protocol 1: Assessment of Ready Biodegradability (OECD 301F)

Objective: Determine if 1,2,4-CHTA achieves >60% degradation within a 10-day window.

Methodology: Manometric Respirometry. Rationale: This method directly measures O₂ consumption, providing a real-time kinetic profile of degradation without interference from the carbon source itself.

Workflow Diagram:

Step-by-Step Procedure:

  • Inoculum Preparation: Use activated sludge from a sewage treatment plant treating predominantly domestic sewage. Wash sludge 3x with mineral medium to remove dissolved organic carbon (DOC).

  • Medium Preparation: Prepare standard OECD mineral medium (pH 7.4).

  • Dosing: Add 1,2,4-CHTA to achieve a concentration of 100 mg/L (Theoretical Oxygen Demand [ThOD] must be calculated based on molecular formula).

  • Toxicity Control: Run a flask with both CHTA and a reference substance (Sodium Benzoate). If degradation is <25% in 14 days, CHTA is toxic to the inoculum.

  • Monitoring: Record O₂ uptake daily.

  • Pass Level: The chemical is "Readily Biodegradable" if it reaches 60% ThOD removal within a 10-day window once 10% degradation is achieved.[5]

Protocol 2: In Vitro Skin Irritation (OECD 439)

Objective: Assess skin irritation potential without animal testing (Reconstructed Human Epidermis).

  • Application: Apply 10 mg of neat 1,2,4-CHTA (ground powder) to the tissue surface. Wet with 5 µL distilled water to ensure contact.

  • Exposure: Incubate for 15 minutes at room temperature.

  • Wash: Rinse tissues with PBS to remove residual acid.

  • Post-Incubation: Incubate for 42 hours to allow cellular recovery or damage progression.

  • Viability Assay: Perform MTT assay.

    • Result: If tissue viability is ≤ 50% relative to negative control, classify as Irritant (Category 2) .

Part 6: Risk Mitigation & Handling

Engineering Controls:

  • Handle in a fume hood or with local exhaust ventilation to prevent inhalation of dust.[6]

  • Use corrosion-resistant materials (e.g., Stainless Steel 316, PTFE) for processing equipment.

Personal Protective Equipment (PPE):

  • Eyes: Chemical safety goggles AND face shield. (Risk of serious eye damage).[2][3][4][6][7][8]

  • Skin: Nitrile or Butyl rubber gloves (0.5 mm thickness).

  • Respiratory: N95/P2 particulate respirator for solid handling; Full-face respirator with acid gas cartridges if heating generates vapors.

Part 7: References
  • OECD (1992). Test No. 301: Ready Biodegradability. Organisation for Economic Co-operation and Development.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11344952, 1,2,4-Cyclohexanetricarboxylic acid.

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7b: Endpoint specific guidance.

  • Fisher Scientific. Safety Data Sheet: 1,2,4-Cyclohexanetricarboxylic anhydride. (Used for analog read-across of sensitization hazards).

  • Amoco Corporation (1995). Method for preparing 1,2,4-cyclohexanetricarboxylic acid. US Patent 5412108A.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Stereoselective Synthesis of 1,2,4-Cyclohexanetricarboxylic Acid via Catalytic Hydrogenation

Abstract This application note provides a comprehensive technical guide for the synthesis of 1,2,4-cyclohexanetricarboxylic acid through the catalytic hydrogenation of trimellitic acid. The focus is on a robust and stere...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of 1,2,4-cyclohexanetricarboxylic acid through the catalytic hydrogenation of trimellitic acid. The focus is on a robust and stereoselective method that primarily yields the cis,cis,cis-isomer, a valuable intermediate in the synthesis of polymers, resins, and specialty chemicals. We will delve into the mechanistic principles, critical reaction parameters, and a detailed, step-by-step protocol validated by analytical data. This guide is intended for researchers in organic synthesis, materials science, and drug development who require a reliable method for producing this cyclohexane derivative.

Introduction and Scientific Principles

1,2,4-Cyclohexanetricarboxylic acid (CHTA) and its anhydride are important building blocks, often used as curing agents for epoxy resins and as monomers for specialized polyesters.[1] The conversion from its aromatic precursor, trimellitic acid, is achieved by the saturation of the benzene ring via catalytic hydrogenation. This process, while conceptually straightforward, requires careful control of catalyst selection and reaction conditions to achieve high yield and desired stereoselectivity.

The hydrogenation of an aromatic ring is a thermodynamically favorable process but possesses a significant kinetic barrier, necessitating the use of a catalyst.[2] While various transition metals like Palladium, Platinum, and Ruthenium can catalyze hydrogenation, Rhodium (Rh) on a high-surface-area carbon support (Rh/C) has been identified as a particularly effective catalyst for this transformation, demonstrating high activity under manageable conditions.[3][4]

A critical factor for the success of this specific hydrogenation is the physical property of the catalyst's support. It has been demonstrated that the reaction fails to proceed if the carbon support has a surface area below approximately 940 m²/gram.[5] This is because a high surface area is essential for achieving fine dispersion of the rhodium nanoparticles, maximizing the number of active catalytic sites available for the adsorption of both hydrogen and the trimellitic acid substrate.[5][6] The reaction mechanism involves the dissociative adsorption of molecular hydrogen onto the rhodium surface and the subsequent stepwise addition of hydrogen atoms to the adsorbed aromatic ring, typically from the same face of the ring, leading to a syn-addition and favoring the formation of the all-cis isomer.[2]

Reaction Pathway and Mechanism

The overall transformation involves the reduction of the benzene ring of trimellitic acid using molecular hydrogen in the presence of a heterogeneous catalyst.

Reaction_Pathway cluster_reactants Reactants cluster_product Product Trimellitic_Acid Trimellitic Acid (Aromatic Precursor) CHTA cis,cis,cis-1,2,4-Cyclohexanetricarboxylic Acid (Saturated Product) Trimellitic_Acid->CHTA Catalyst: 5% Rh/C Solvent: THF/Water Elevated Temp. & Pressure H2 H₂ (Hydrogen Gas)

Caption: Catalytic hydrogenation of trimellitic acid to its cyclohexane derivative.

Critical Experimental Parameters

Successful synthesis hinges on the precise control of several key variables:

  • Catalyst: A 5% Rhodium on carbon (Rh/C) catalyst is highly effective.[5] As established, the carbon support must have a very high surface area (≥ 940 m²/g) to ensure catalytic activity.[5] The catalyst loading is typically between 0.1 to 0.25 grams per gram of trimellitic acid.[5]

  • Solvent System: A mixture of an ether, such as tetrahydrofuran (THF), and water is used to dissolve the trimellitic acid at the reaction temperature.[5] A common ratio is 1:1 by volume.[5] The solvent amount should be sufficient to at least partially dissolve the starting material, with a preferred minimum of 15 milliliters per gram of trimellitic acid.[5]

  • Temperature and Pressure: The reaction is conducted at elevated temperature and pressure to facilitate the hydrogenation of the stable aromatic ring. Specific conditions are detailed in the protocol below.

  • Hydrogen Source: Pure or substantially pure molecular hydrogen is the reducing agent.[5] It is introduced into the reaction vessel at high pressure.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for the synthesis of cis,cis,cis-1,2,4-cyclohexanetricarboxylic acid.[5]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Trimellitic Acid98%+Sigma-Aldrich, etc.Starting material.
5% Rhodium on CarbonHigh Surface AreaEngelhard, etc.Must have a BET surface area >940 m²/g.[5]
Tetrahydrofuran (THF)AnhydrousStandard SupplierSolvent.
Deionized WaterN/AIn-houseCo-solvent.
Acetonitrile (CH₃CN)HPLC GradeStandard SupplierRecrystallization solvent.
Molecular Hydrogen (H₂)High PurityGas SupplierHigh-pressure cylinder with regulator.
Equipment
  • High-pressure autoclave (e.g., Parr reactor) constructed of stainless steel, preferably glass-lined.

  • Magnetic or mechanical stirrer for the autoclave.

  • Heating mantle or oil bath for the autoclave.

  • Buchner funnel and vacuum flask for filtration.

  • Standard laboratory glassware (beakers, flasks).

  • Rotary evaporator.

  • Analytical instruments: NMR spectrometer, IR spectrometer, Melting Point Apparatus.

Experimental Workflow

Experimental_Workflow A Step 1: Reagent Preparation Dissolve 100g Trimellitic Acid in 1.2L THF/Water (1:1). B Step 2: Catalyst Addition Add 20g of 5% Rh/C catalyst to the solution to form a slurry. A->B C Step 3: Hydrogenation Reaction Charge slurry into autoclave. Pressurize with H₂ and heat. B->C D Step 4: Catalyst Removal Cool reactor, vent H₂. Filter the reaction mixture (e.g., through Celite) to remove Rh/C. C->D E Step 5: Product Isolation Concentrate the filtrate via rotary evaporation to obtain crude product. D->E F Step 6: Purification Recrystallize crude solid from THF and acetonitrile. E->F G Step 7: Final Product Isolate pure white crystalline CHTA by suction filtration. Dry under vacuum. F->G H Step 8: Analysis Confirm structure and purity via NMR, IR, and Melting Point. G->H

Caption: Step-by-step workflow for the synthesis and purification of CHTA.

Step-by-Step Procedure
  • Reactor Charging: In a suitable beaker, dissolve 100 g of trimellitic acid in 1.2 liters of a 1:1 (v/v) mixture of tetrahydrofuran (THF) and water.[5]

  • Catalyst Addition: To this solution, carefully add 20 g of 5% Rhodium on high-surface-area carbon catalyst.[5] Stir to create a uniform slurry.

  • Hydrogenation: Transfer the slurry to a glass-lined stainless steel autoclave. Seal the reactor according to the manufacturer's instructions.

  • Reaction Conditions: Pressurize the autoclave with molecular hydrogen and heat the mixture. (Note: The original source patent does not specify the exact temperature and pressure, but typical conditions for aromatic hydrogenation with Rh/C are in the range of 80-150°C and 500-1500 psi H₂). The reaction should be monitored for hydrogen uptake to determine completion.

  • Catalyst Filtration: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood. Filter the reaction mixture through a pad of Celite using a Buchner funnel to remove the heterogeneous Rh/C catalyst.

  • Crude Product Isolation: Concentrate the clear filtrate using a rotary evaporator to remove the THF and water. This will yield the crude 1,2,4-cyclohexanetricarboxylic acid as a solid. A yield of approximately 90% of the crude product can be expected.[5]

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot THF (approx. 200 ml). Add acetonitrile (approx. 900 ml) to the hot solution.[5]

  • Crystallization: Concentrate the solution on a hot plate to a volume of about 800 ml and filter while hot to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature to induce crystallization.[5]

  • Final Product Collection: Collect the resulting white, crystalline 1,2,4-cyclohexanetricarboxylic acid by suction filtration. Rinse the crystals with a small amount of cold, fresh acetonitrile. Dry the product under vacuum. A typical purified yield is around 73 g (73%).[5]

Characterization and Data

The final product should be characterized to confirm its identity and purity. The primary product formed by this method is the cis,cis,cis-isomer, where the carboxylic acid group at C1 is axial and the groups at C2 and C4 are equatorial.[5]

ParameterExpected Value/ObservationSource
AppearanceWhite, crystalline solid[5]
Melting Point181-183 °C[5]
Purity (GC)>98%[5]
¹H NMR (δ ppm)12.15 (s, 3H), 3.01 (m, 1H), 2.44 (m, 1H), 2.24 (m, 1H), 2.07 (m, 2H), 1.76 (m, 2H), 1.48 (m, 1H), 1.08 (m, 1H)[5]
IR (KBr, cm⁻¹)3232 (broad, O-H), 1708 (C=O), 1196 (C-O)[5]

Safety and Troubleshooting

  • High-Pressure Hydrogen: All hydrogenation reactions must be conducted behind a safety shield in a properly functioning fume hood. Ensure the autoclave is rated for the intended pressure and temperature and has been recently inspected. Use proper procedures for handling high-pressure gas cylinders.

  • Solvent Flammability: THF is highly flammable. Avoid open flames and sparks.

  • Catalyst Handling: Heterogeneous catalysts like Rh/C can be pyrophoric, especially after the reaction when dry and saturated with hydrogen. Do not allow the filtered catalyst to dry in the air. Quench it carefully with water.

  • Troubleshooting - No Reaction: If the hydrogenation does not proceed, the primary suspect is the catalyst. Verify that the Rh/C catalyst has a sufficiently high surface area (≥ 940 m²/g) as this is a critical requirement.[5] Ensure there are no leaks in the autoclave system.

  • Troubleshooting - Low Yield: Low yields may result from incomplete reaction or losses during work-up. Ensure sufficient reaction time by monitoring hydrogen uptake. Optimize the recrystallization procedure to minimize loss of product in the mother liquor.

References

  • Kipp, J.E. (1995). Method for preparing 1,2,4-cyclohexanetricarboxylic acid and anhydride. U.S. Patent No. 5,412,108.
  • Nagayama, K., Shimizu, I., & Yamamoto, A. (2001). Direct Hydrogenation of Carboxylic Acids to Corresponding Aldehydes Catalyzed by Palladium Complexes in the Presence of Pivalic Anhydride. Chemistry Letters, 30(12), 1140-1141. Available at: [Link]

  • Nagayama, K., Yabuki, Y., et al. (2004). Direct Hydrogenation of Carboxylic Acids to Corresponding Aldehydes Catalyzed by Palladium Complexes. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Inorganic Ventures. (n.d.). Rhodium on Carbon Catalyst: A Key Enabler in Chemical Synthesis. Available at: [Link]

  • Chen, F., et al. (2018). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. Chemical Science. Available at: [Link]

  • Goossen, L.J. (n.d.). Carboxylic Acids in Catalysis. Ruhr-Universität Bochum. Available at: [Link]

  • Deng, J., et al. (2016). Sustainable synthesis of 1,2,3,4-cyclohexanetetracarboxylate from sugar-derived carboxylic acids. Chemical Communications. Available at: [Link]

  • Li, J., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available at: [Link]

  • McFadyen, C.W. (1994). Process for the preparation of cyclohexanedicarboxylic acids. U.S. Patent No. 5,286,903.
  • Schroeder, H. (1987). Rhodium on carbon catalyst. European Patent No. EP0219288B1.
  • Wang, D., et al. (2018). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates. Chemistry – An Asian Journal. Available at: [Link]

  • De Kimpe, N., et al. (2001). Synthesis of all-cis-1,2,4-cyclohexanetriol. Arkivoc. Available at: [Link]

  • De Kimpe, N., et al. (2001). Synthesis of all-cis-1,2,4-cyclohexanetriol. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,4-Cyclohexanetricarboxylic acid. PubChem Compound Database. Available at: [Link]

  • Choi, J.-C., et al. (2005). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Autechem. (2026). Mastering Organic Synthesis: The Utility of Hydrogenated Trimellitic Anhydride. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis-. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Trimellitic anhydride. PubChem Compound Database. Available at: [Link]

  • Bond, G.C. (1954). The mechanism of catalytic hydrogenation and related reactions. Quarterly Reviews, Chemical Society. Available at: [Link]

  • Gonzalez, R.D., et al. (1982). Catalytic Hydrogenation of Cyclohexene. Journal of Catalysis. Available at: [Link]

  • Musashi, Y., & Sakaki, S. (2002). Theoretical Study of rhodium(III)-catalyzed Hydrogenation of Carbon Dioxide Into Formic Acid. Journal of the American Chemical Society. Available at: [Link]

  • Shinde, S.B., & Deshpande, R.M. (2019). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. ResearchGate. Available at: [Link]

  • Wu, J., et al. (2004). Rhodium supported on activated carbon as a heterogeneous catalyst for hydroformylation of propylene in supercritical carbon dioxide. ResearchGate. Available at: [Link]

  • Fried, S. (1961). Process of preparing trimellitic anhydride. U.S. Patent No. 2,971,011.
  • Shinde, S.B., & Deshpande, R.M. (2019). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Journal of Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2023). Catalytic Hydrogenation of Alkenes. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available at: [Link]

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Application

Application Notes and Protocols for the Preparation of Polyesters Using 1,2,4-Cyclohexanetricarboxylic Acid

Introduction: Exploring the Potential of Branched Aliphatic Polyesters The synthesis of polyesters is a cornerstone of polymer chemistry, with applications spanning from commodity plastics to high-performance engineering...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Exploring the Potential of Branched Aliphatic Polyesters

The synthesis of polyesters is a cornerstone of polymer chemistry, with applications spanning from commodity plastics to high-performance engineering materials and advanced biomedical devices. While linear polyesters derived from difunctional monomers are well-established, the use of polyfunctional monomers, such as 1,2,4-cyclohexanetricarboxylic acid, opens a gateway to novel polymer architectures with unique properties. The trifunctional nature of this monomer allows for the creation of branched or even cross-linked polyester networks. These structures can exhibit enhanced thermal stability, improved mechanical properties, and tailored solubility, making them attractive for a variety of specialized applications.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of polyesters using 1,2,4-cyclohexanetricarboxylic acid. We will delve into the theoretical considerations, detailed experimental protocols, and characterization techniques necessary to successfully synthesize and evaluate these complex polymers. The methodologies described herein are grounded in established principles of polyester chemistry, adapted to address the specific challenges and opportunities presented by a trifunctional acid monomer.

Scientific Rationale: The Impact of a Trifunctional Monomer

The incorporation of 1,2,4-cyclohexanetricarboxylic acid into a polyester backbone introduces branch points, fundamentally altering the polymer's architecture from a linear chain to a more complex, three-dimensional structure. This has profound implications for the material's properties:

  • Increased Rigidity and Thermal Stability: The cyclic structure of the cyclohexane ring imparts inherent rigidity to the polymer backbone.[2] The introduction of branch points further restricts chain mobility, leading to higher glass transition temperatures (Tg) and enhanced thermal stability compared to their linear aliphatic counterparts.[3]

  • Tunable Mechanical Properties: The degree of branching, controlled by the stoichiometry of the reactants, allows for the fine-tuning of mechanical properties.[4] Lower degrees of branching may lead to tough, flexible materials, while higher degrees can produce rigid, thermoset-like polymers.

  • Altered Solubility and Processability: Branching can significantly impact a polymer's solubility. While linear polyesters are often soluble in common organic solvents, branched structures may exhibit more limited solubility. This can be advantageous for applications requiring chemical resistance but presents challenges for characterization and processing.[5]

  • Potential for Cross-linking: At higher concentrations of the trifunctional acid or under specific reaction conditions, the polymerization can proceed to the formation of a cross-linked network, or a gel. Understanding and controlling the onset of gelation is a critical aspect of synthesizing polyesters with 1,2,4-cyclohexanetricarboxylic acid.

Experimental Workflows: A Visual Guide

The synthesis of polyesters from 1,2,4-cyclohexanetricarboxylic acid can be approached through several methods, each with its own advantages and considerations. The following diagram illustrates the general workflow from monomer selection to polymer characterization.

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage monomers Monomer Selection - 1,2,4-Cyclohexanetricarboxylic Acid - Diol (e.g., 1,4-Butanediol, Ethylene Glycol) reaction_setup Reaction Setup - Inert Atmosphere (N2) - Temperature Control - Mechanical Stirring monomers->reaction_setup Stoichiometric Ratio catalyst Catalyst Addition - Esterification Catalyst (e.g., p-TSA) - Polycondensation Catalyst (e.g., Ti(OBu)4) reaction_setup->catalyst Inert Conditions polymerization Polymerization - Melt Polycondensation or - Solution Polycondensation catalyst->polymerization Controlled Heating purification Purification - Precipitation - Washing - Drying polymerization->purification Isolation structural Structural Analysis - FTIR - NMR (1H, 13C) purification->structural molecular_weight Molecular Weight Determination - GPC/SEC purification->molecular_weight thermal Thermal Properties - DSC (Tg, Tm) - TGA (Thermal Stability) purification->thermal mechanical Mechanical Testing - Tensile Testing - DMA purification->mechanical

Caption: A generalized workflow for the synthesis and characterization of polyesters derived from 1,2,4-cyclohexanetricarboxylic acid.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of polyesters using 1,2,4-cyclohexanetricarboxylic acid. It is crucial to note that the precise reaction conditions, particularly the stoichiometry, will determine the degree of branching and the final properties of the polymer.

Protocol 1: Melt Polycondensation for Branched Polyesters

This protocol describes a two-stage melt polymerization process, a common and solvent-free method for polyester synthesis.[6]

Materials:

  • 1,2,4-Cyclohexanetricarboxylic acid

  • Diol (e.g., 1,4-butanediol, 1,6-hexanediol)

  • Esterification catalyst (e.g., p-toluenesulfonic acid, PTSA)

  • Polycondensation catalyst (e.g., titanium(IV) butoxide, Ti(OBu)₄)

  • Antioxidant/stabilizer (e.g., triphenyl phosphite)

  • High-purity nitrogen gas

  • Methanol (for cleaning)

  • Dichloromethane or chloroform (for dissolution and precipitation)

  • Hexane or methanol (as a non-solvent for precipitation)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and a vacuum port

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line for inert atmosphere operations

Procedure:

Step 1: Esterification

  • Charge the reactor with 1,2,4-cyclohexanetricarboxylic acid and the chosen diol. The molar ratio of diol to tricarboxylic acid should be carefully controlled. A molar ratio greater than 1.5:1 (hydroxyl to carboxyl groups) is recommended to avoid premature gelation.

  • Add the esterification catalyst (e.g., 0.1-0.5 mol% relative to the tricarboxylic acid) and the antioxidant.

  • Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere.

  • Begin stirring and gradually heat the mixture to 150-180°C under a slow stream of nitrogen.

  • Maintain this temperature for 2-4 hours, or until the theoretical amount of water, a byproduct of the esterification, is collected in the condenser.

Step 2: Polycondensation

  • Cool the reaction mixture slightly (to around 120°C) and add the polycondensation catalyst (e.g., 200-300 ppm of Ti(OBu)₄).

  • Gradually increase the temperature to 200-240°C while slowly applying a vacuum (reducing the pressure to <1 mmHg).

  • Continue the reaction under high vacuum for 3-6 hours. The viscosity of the reaction mixture will increase significantly. The reaction should be stopped before the point of gelation if a soluble, branched polymer is desired.

  • Cool the reactor to room temperature under a nitrogen atmosphere.

  • The resulting polyester can be removed from the reactor. If it is a solid, it may need to be carefully broken up.

Purification:

  • Dissolve the crude polyester in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).

  • Precipitate the polymer by slowly adding the solution to a vigorously stirred non-solvent (e.g., cold hexane or methanol).

  • Filter the precipitated polymer and wash it several times with the non-solvent.

  • Dry the purified polyester in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Protocol 2: Solution Polycondensation for Better Control

Solution polycondensation offers better temperature control and can help to delay the onset of gelation, making it a suitable method for synthesizing highly branched but still soluble polyesters.

Materials:

  • 1,2,4-Cyclohexanetricarboxylic acid

  • Diol (e.g., 1,4-butanediol)

  • High-boiling point solvent (e.g., o-dichlorobenzene, diphenyl ether)

  • Azeotropic agent (e.g., xylene)

  • Esterification catalyst (e.g., p-toluenesulfonic acid)

  • Purification solvents as described in Protocol 1

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet.

  • Heating mantle with a temperature controller.

Procedure:

  • Charge the flask with 1,2,4-cyclohexanetricarboxylic acid, the diol, the high-boiling point solvent, and the azeotropic agent.

  • Add the esterification catalyst.

  • Purge the system with nitrogen and begin heating the mixture to reflux with vigorous stirring.

  • The water of condensation will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by the amount of water collected. The reaction is complete when no more water is evolved.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polyester by pouring the solution into a non-solvent.

  • Purify the polymer as described in Protocol 1.

Characterization of Branched Polyesters

A thorough characterization is essential to understand the structure-property relationships of the synthesized polyesters.

Technique Parameter Measured Expected Observations for Branched Polyesters
FTIR Spectroscopy Functional GroupsPresence of characteristic ester carbonyl (~1730 cm⁻¹) and C-O stretching bands. Absence of broad O-H bands from unreacted carboxylic acids and alcohols indicates high conversion.
NMR Spectroscopy (¹H, ¹³C) Chemical Structure and BranchingComplex spectra due to the presence of multiple, distinct chemical environments for protons and carbons at and near the branch points. Integration of specific peaks can provide information on the degree of branching.
Gel Permeation Chromatography (GPC/SEC) Molecular Weight and DistributionA broader molecular weight distribution (polydispersity index, PDI) compared to linear analogs. The hydrodynamic volume of branched polymers is smaller than that of linear polymers of the same molecular weight, which can affect the accuracy of molecular weight determination using conventional calibration.
Differential Scanning Calorimetry (DSC) Glass Transition (Tg) and Melting (Tm) TemperaturesA higher Tg compared to linear polyesters of similar composition due to restricted chain mobility.[3] Crystallinity may be suppressed by branching, leading to a less pronounced or absent melting endotherm.
Thermogravimetric Analysis (TGA) Thermal StabilityThe onset of thermal degradation is typically at a higher temperature compared to linear aliphatic polyesters, indicating enhanced thermal stability.[2]

Causality in Experimental Choices

  • Choice of Catalyst: The use of a two-catalyst system in melt polycondensation is strategic. An acid catalyst like PTSA is effective for the initial esterification at lower temperatures, while a transesterification catalyst like an organometallic compound (e.g., Ti(OBu)₄) is more efficient for building high molecular weight polymer at higher temperatures under vacuum.[7]

  • Inert Atmosphere: Polyester synthesis is a condensation reaction that is reversible. The removal of the condensation byproduct (water) is crucial to drive the reaction towards the formation of high molecular weight polymer. An inert atmosphere prevents side reactions, such as oxidation, which can lead to discoloration and degradation of the polymer at the high temperatures required for polycondensation.[7]

  • Stoichiometric Control: The ratio of hydroxyl to carboxyl groups is the most critical parameter in controlling the architecture of polyesters derived from trifunctional monomers. An excess of the diol is used to favor the formation of branched, yet soluble, polymers and to delay the onset of gelation. The Carothers equation can be adapted to predict the gel point for such systems.

  • Purification by Precipitation: Precipitation is an effective method for removing unreacted monomers, catalysts, and low molecular weight oligomers. The choice of solvent and non-solvent is critical to ensure efficient purification without significant loss of the desired polymer.

Applications in Research and Drug Development

The unique properties of polyesters synthesized from 1,2,4-cyclohexanetricarboxylic acid make them promising candidates for a range of advanced applications:

  • Drug Delivery: The branched structure can create hydrophobic pockets suitable for encapsulating therapeutic agents. The degradation rate, and thus the drug release profile, can be tuned by adjusting the degree of branching and the choice of diol.[7]

  • Tissue Engineering: Biodegradable and biocompatible branched polyesters can be fabricated into scaffolds with tailored mechanical properties and degradation kinetics to support tissue regeneration.

  • Coatings and Adhesives: The potential for cross-linking can be exploited to create durable and chemically resistant coatings and adhesives with excellent thermal stability.[2]

Conclusion

The use of 1,2,4-cyclohexanetricarboxylic acid in polyester synthesis provides a versatile platform for creating novel branched and cross-linked materials. By carefully controlling the reaction stoichiometry and conditions, researchers can tailor the polymer architecture to achieve a wide range of properties. The protocols and characterization techniques outlined in this document provide a solid foundation for exploring the potential of these complex yet promising polymers in diverse fields, from materials science to biomedical applications.

References

  • The Power of CHDA: Enhancing Polyester Resins with 1,4-Cyclohexanedicarboxylic Acid. (2026, February 12). Google Cloud.
  • Process for producing a liquid crystalline polyester of a cyclohexanedicarboxylic acid and an aromatic diol. (n.d.). Googleapis.com.
  • Guidotti, G., et al. (2024). Synthesis and properties of poly (alkylene trans -1,4-cyclohexanedicarboxylate)s with different glycolic subunits. Polymer Degradation and Stability, 230, 111050.
  • Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. (2025, August 7). ResearchGate.
  • Soccio, M., et al. (2021). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. MDPI.
  • The properties of polyesters as a function of difunctional acids. (n.d.). ResearchGate.
  • Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride). (2025, August 7). ResearchGate.
  • Papadopoulos, L., et al. (2017). Synthesis and Characterization of Bio-Based Polyesters: Poly(2-methyl-1,3-propylene-2,5-furanoate), Poly(isosorbide-2,5-furanoate), Poly(1,4-cyclohexanedimethylene-2,5-furanoate). MDPI.
  • US6828410B2 - Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from ... (n.d.). Google Patents.
  • Synthesis and characterization of biobased (co)polyesters derived from cyclic monomers: camphoric acid and 1,4-cyclohexanedimethanol. (n.d.). Polymer Chemistry (RSC Publishing).
  • Renewable Polycarbonates and Polyesters from 1,4- Cyclohexadiene. (2014, August 22). RSC Publishing.
  • 2.13: Polyesters. (2021, May 22). Chemistry LibreTexts.
  • Guidotti, G., et al. (2024). Synthesis and properties of poly (alkylene trans -1,4-cyclohexanedicarboxylate)s with different glycolic subunits. Unibo.
  • (1α,2α,4α)-1,2,4-Cyclohexanetricarboxylic Acid. (n.d.). MySkinRecipes.
  • US5412108A - Method for preparing 1,2,4-cyclohexanetricarboxylic acid and anhydride. (n.d.). Google Patents.
  • Takasu, A., Takemoto, A., & Hirabayashi, T. (2006). Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. Biomacromolecules, 7(1), 6–9.
  • US20170283549A1 - Catalyst Composition For A Polyester Manufacturing Process. (n.d.). Google Patents.
  • 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid. (n.d.). CymitQuimica.
  • Application Notes and Protocols for Polyester Synthesis using 1,4-Cyclohexanedimethanol. (n.d.). Benchchem.
  • (Co‐)Polyesters Derived from Isosorbide and 1,4‐Cyclohexane Dicarboxylic Acid and Succinic Acid. (2025, August 7). ResearchGate.
  • Synthesis and properties of polyesters based on 2,5-furandicarboxylic acid and 1,4:3,6-dianhydrohexitols. (n.d.). Elsevier.
  • (1α,2α,4α)-1,2,4-Cyclohexanetricarboxylic Acid. (2025, July 4). ChemicalBook.
  • ENZYME-CATALYZED POLYESTER SYNTHESIS. (2022, December 22). Linz - JKU ePUB.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separating Cis and Trans Isomers of 1,2,4-Cyclohexanetricarboxylic Acid

Welcome to the technical support center dedicated to the intricate challenge of separating cis and trans isomers of 1,2,4-cyclohexanetricarboxylic acid. This guide is tailored for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the intricate challenge of separating cis and trans isomers of 1,2,4-cyclohexanetricarboxylic acid. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven insights and practical troubleshooting advice.

Understanding the Challenge: The Stereochemistry of 1,2,4-Cyclohexanetricarboxylic Acid

1,2,4-Cyclohexanetricarboxylic acid possesses multiple stereocenters, leading to the existence of several diastereomers. The cis and trans nomenclature primarily refers to the relative orientation of the three carboxylic acid groups on the cyclohexane ring. For instance, the cis,cis,cis-isomer has all three carboxyl groups on the same face of the ring.[1] The distinct spatial arrangements of these isomers result in different physical and chemical properties, which can be exploited for their separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis and trans isomers of 1,2,4-cyclohexanetricarboxylic acid?

The most effective methods leverage the differences in polarity, solubility, and crystal lattice formation between the isomers. Key techniques include:

  • Fractional Crystallization: This is often the first approach for preparative scale separation, exploiting differences in solubility in a given solvent system.

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, is a powerful analytical and semi-preparative tool for separating these closely related isomers.[2][3]

  • Gas Chromatography (GC): This method requires derivatization of the carboxylic acid groups into more volatile esters (e.g., methyl esters).

  • Acid-Base Extraction: This classical technique can be effective if there is a significant pKa difference between the isomers, or to remove acidic impurities.[4][5][6]

Q2: How can I confirm the identity and purity of the separated isomers?

A combination of analytical techniques is recommended for unambiguous identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the stereochemistry of the isomers by analyzing chemical shifts and coupling constants.

  • X-ray Crystallography: This provides definitive proof of the solid-state structure and stereochemical configuration.[1]

  • Melting Point Analysis: Pure isomers will have sharp, distinct melting points. A mixture of isomers will exhibit a depressed and broadened melting range.

Q3: Can the isomers interconvert during the separation process?

Isomerization (epimerization) can occur under certain conditions, such as elevated temperatures or in the presence of strong acids or bases.[7] It is crucial to be mindful of the conditions employed during separation to avoid compromising the isomeric purity of the final products.

Troubleshooting Guides

Challenge 1: Poor Separation via Fractional Crystallization

Symptom: Oily precipitate, incomplete separation, or low yield of pure isomers.

Root Causes & Solutions:

  • Inappropriate Solvent Choice: The solubility difference between the isomers may not be significant enough in the chosen solvent.

    • Solution: Screen a variety of solvents with different polarities. For dicarboxylic acids, solvents like water, ethanol-toluene mixtures, tetrahydrofuran (THF), and acetonitrile (CH₃CN) have been used.[1][8] A systematic approach to solvent screening is crucial.

  • Cooling Rate is Too Fast: Rapid cooling can lead to co-precipitation of the isomers.

    • Solution: Employ a slow, controlled cooling process. This allows for the selective crystallization of the less soluble isomer. Using a programmable cooling bath can provide precise control.

  • Supersaturation Issues: If the solution is too concentrated, both isomers may precipitate simultaneously.

    • Solution: Experiment with different starting concentrations to find the optimal supersaturation level for selective crystallization.

Challenge 2: Co-elution or Poor Resolution in HPLC

Symptom: Overlapping or broad peaks in the chromatogram, making quantification and isolation difficult.

Root Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The polarity of the mobile phase may not be suitable for resolving the isomers.

    • Solution: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.[2][3] The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid groups.[3]

  • Inadequate Stationary Phase: The chosen column may not have the right selectivity for the isomers.

    • Solution: Screen different stationary phases. While C18 columns are a good starting point, other phases like phenyl-hexyl or polar-embedded phases might offer better selectivity. For challenging separations, chiral stationary phases can sometimes resolve diastereomers.[9]

  • Temperature Effects: Column temperature can influence selectivity.

    • Solution: Investigate the effect of varying the column temperature. Sometimes, sub-ambient temperatures can enhance resolution.

Challenge 3: Incomplete Derivatization for GC Analysis

Symptom: Multiple peaks for a single isomer or the presence of underivatized acid, leading to inaccurate quantification.

Root Causes & Solutions:

  • Inefficient Derivatizing Agent: The chosen reagent may not be converting the carboxylic acids to their corresponding esters completely.

    • Solution: Use a more potent derivatizing agent like diazomethane (with appropriate safety precautions) or BF₃-methanol. Ensure the reaction goes to completion by optimizing reaction time and temperature.

  • Presence of Water: Moisture can hydrolyze the derivatizing agent and the resulting esters.

    • Solution: Ensure all glassware and solvents are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Preparative Separation by Fractional Crystallization

This protocol provides a general framework. The optimal solvent and concentrations must be determined empirically.

  • Dissolution: Dissolve the mixture of 1,2,4-cyclohexanetricarboxylic acid isomers in a minimal amount of a suitable hot solvent (e.g., water or an ethanol-toluene mixture).[8]

  • Hot Filtration: While hot, filter the solution to remove any insoluble impurities.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.

  • Crystal Collection: Collect the resulting crystals by vacuum filtration. These crystals will be enriched in the less soluble isomer.

  • Recrystallization: Recrystallize the collected solid from the same solvent system to enhance purity.

  • Mother Liquor Processing: Concentrate the mother liquor to induce the crystallization of the more soluble isomer. This fraction may require further purification.

Protocol 2: Analytical Separation by Reversed-Phase HPLC

This method is for analytical assessment of isomeric purity.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile/Water (e.g., 10:90 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 200 nm
Injection Volume 10 µL

Note: This is a starting point. The mobile phase composition may need to be optimized for your specific mixture of isomers.[2][3]

Visualization of Workflows

Troubleshooting Logic for Poor HPLC Resolution

HPLC_Troubleshooting Start Poor Resolution or Co-elution in HPLC Check_Mobile_Phase Is Mobile Phase Optimized? Start->Check_Mobile_Phase Adjust_Mobile_Phase Adjust Organic/Aqueous Ratio Add Acid (e.g., H₃PO₄) Check_Mobile_Phase->Adjust_Mobile_Phase No Check_Stationary_Phase Is Stationary Phase Appropriate? Check_Mobile_Phase->Check_Stationary_Phase Yes Adjust_Mobile_Phase->Check_Stationary_Phase Try_Different_Column Screen Different Columns (e.g., Phenyl-Hexyl, Chiral) Check_Stationary_Phase->Try_Different_Column No Check_Temperature Is Temperature Controlled? Check_Stationary_Phase->Check_Temperature Yes Try_Different_Column->Check_Temperature Vary_Temperature Vary Column Temperature Check_Temperature->Vary_Temperature No Success Improved Resolution Check_Temperature->Success Yes Vary_Temperature->Success

Caption: A flowchart for troubleshooting poor HPLC separation.

General Workflow for Isomer Separation and Characterization

Isomer_Separation_Workflow Start Mixture of Cis/Trans Isomers Separation_Method Choose Separation Method Start->Separation_Method Crystallization Fractional Crystallization Separation_Method->Crystallization HPLC Preparative HPLC Separation_Method->HPLC GC GC after Derivatization Separation_Method->GC Isolated_Fractions Collect Isolated Fractions Crystallization->Isolated_Fractions HPLC->Isolated_Fractions GC->Isolated_Fractions Purity_Analysis Assess Purity (Analytical HPLC/GC) Isolated_Fractions->Purity_Analysis Structure_Confirmation Confirm Structure Purity_Analysis->Structure_Confirmation NMR NMR Spectroscopy Structure_Confirmation->NMR XRay X-ray Crystallography Structure_Confirmation->XRay MP Melting Point Analysis Structure_Confirmation->MP Pure_Isomers Pure, Characterized Isomers NMR->Pure_Isomers XRay->Pure_Isomers MP->Pure_Isomers

Caption: Workflow for isomer separation and analysis.

References

  • Google Patents. (1995). Method for preparing 1,2,4-cyclohexanetricarboxylic acid and anhydride.
  • Google Patents. (1975).
  • Wikipedia. 1,4-Cyclohexanedicarboxylic acid. [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. [Link]

  • SIELC Technologies. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. [Link]

  • SIELC Technologies. Separation of 1,4-Cyclohexanedicarboxylic acid on Newcrom R1 HPLC column. [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. Separation of an Unknown Mixture. [Link]

  • ResearchGate. (1990). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. [Link]

  • National Center for Biotechnology Information. (2013). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • National Center for Biotechnology Information. 1,2,4-Cyclohexanetricarboxylic acid. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • ResearchGate. (2003). Comparative study on separation of diastereomers by HPLC. [Link]

  • Organic Syntheses. 1-methylcyclohexanecarboxylic acid. [Link]

  • Agilent. (2010). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • Google Patents. (1958).
  • University of Colorado Boulder. Liquid/liquid Extraction. [Link]

  • NIST. 1,4-Cyclohexanedicarboxylic acid, trans-. [Link]

  • ScholarWorks at WMU. (1961). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]

  • ACS Publications. (2001). Selective Binding of cis-1,3,5-Cyclohexane Tricarboxylic Acid vs Its Epimeric trans Isomer by a Tripodal Amidopyridine Receptor; Crystal Structures of the 1:1 Complexes. [Link]

  • Chromatography Forum. (2014). Separation of cis/trans isomers. [Link]

  • National Center for Biotechnology Information. (2019). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. [Link]

  • NIST. 1,4-Cyclohexanedicarboxylic acid, trans-. [Link]

Sources

Optimization

Technical Support Center: Thermal Stabilization of 1,2,4-Cyclohexanetricarboxylic Acid (CHTA)

Executive Summary & Expert Insight The Core Problem: Researchers often misdiagnose the thermal behavior of 1,2,4-cyclohexanetricarboxylic acid (CHTA). While you may suspect decarboxylation (loss of ) at temperatures betw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Expert Insight

The Core Problem: Researchers often misdiagnose the thermal behavior of 1,2,4-cyclohexanetricarboxylic acid (CHTA). While you may suspect decarboxylation (loss of


) at temperatures between 150°C and 200°C, the primary phenomenon occurring is likely dehydration leading to anhydride formation .

Because CHTA possesses carboxylic acid groups in the 1,2-position (specifically in cis configurations), heating promotes the formation of 1,2-cyclohexanedicarboxylic anhydride (releasing water). True decarboxylation (irreversible loss of carbon) typically requires temperatures exceeding 220°C or the presence of oxidative catalysts.

Strategic Solution: To process CHTA at high heat without structural change, you must block the interacting carboxyl groups via esterification or stabilize the carboxylate anion via salt formation .

Thermodynamics & Mechanism (The "Why")

Understanding the degradation pathway is critical for selecting the right mitigation strategy.

Thermal Degradation Pathway[1]
  • Stage 1 (140°C - 200°C): Anhydride Formation.

    • Mechanism:[1][2] Intramolecular nucleophilic attack. The 1,2-carboxyl groups eliminate a water molecule to form a 5-membered anhydride ring.

    • Reversibility: Reversible (add water to hydrolyze back to acid).

  • Stage 2 (>220°C / Oxidative): Decarboxylation.

    • Mechanism:[1][2] Homolytic cleavage or cyclic transition states facilitated by radical initiators (oxygen).

    • Reversibility: Irreversible (permanent loss of yield).

Visualizing the Pathway

CHTA_Degradation CHTA 1,2,4-CHTA (Tri-Acid) Anhydride 1,2-Anhydride (H-TMAn) CHTA->Anhydride Heat (150-200°C) - H2O (Dehydration) Ester Trimethyl Ester (Thermally Stable) CHTA->Ester MeOH/H+ (Protection) Anhydride->CHTA + H2O (Hydrolysis) Decarb Degradation Products (CO2 Loss) Anhydride->Decarb Heat (>220°C) - CO2 (Irreversible) Ester->Decarb Extreme Heat (>300°C)

Caption: Figure 1. Thermal evolution of CHTA. Note that Esterification (Green) bypasses the unstable Anhydride intermediate.

Troubleshooting Guide

Use this matrix to diagnose your specific experimental issue.

SymptomProbable CauseDiagnostic CheckCorrective Action
Mass loss ~8-10% at 160°C Anhydride Formation. You are losing water (

), not

.
Run TGA-MS. Look for m/z 18 (Water) vs m/z 44 (

).
If acid form is required, keep T < 140°C. If processing requires heat, convert to salt (Protocol B).
Loss of acidity (Titration mismatch) Cyclization. The anhydride is neutral, reducing the apparent acid number.Dissolve sample in water/pyridine and heat briefly to hydrolyze before titrating.Ensure samples are fully hydrolyzed before analytical testing.
Yellow/Brown Discoloration Oxidative Decarboxylation. Oxygen is catalyzing radical decomposition.Check reaction atmosphere.Strict Nitrogen/Argon blanketing is mandatory at T > 150°C. Add antioxidant (e.g., BHT) if permissible.
Gas evolution (Bubbling) True Decarboxylation. Likely catalyzed by trace metals (Cu, Fe).Check for metal contamination from reactor walls or reagents.Add chelating agent (EDTA) or use glass-lined reactors.

Stabilization Protocols

Protocol A: Esterification (Molecular Locking)

Best for: Applications requiring high thermal stability where free acid functionality is not immediately needed (e.g., plasticizers, polymer intermediates).

Principle: Converting carboxylic acids to methyl esters removes the acidic proton required for the cyclic transition state of decarboxylation and prevents anhydride formation.

Workflow:

  • Dissolution: Dissolve CHTA (1 eq) in Methanol (10 eq).

  • Catalysis: Add Sulfuric Acid (

    
    , 0.05 eq) or p-Toluenesulfonic acid.
    
  • Reflux: Heat to reflux (65°C) for 6–8 hours. Note: This is well below the degradation temp.

  • Workup: Neutralize with Sodium Bicarbonate, evaporate methanol, and extract with Ethyl Acetate.

  • Result: 1,2,4-Cyclohexanetricarboxylic acid trimethyl ester.

    • Stability: Stable > 250°C.

Protocol B: Salt Formation (Ionic Stabilization)

Best for: Aqueous applications or when the acid form must be regenerated later.

Principle: Carboxylate anions (


) are resonance-stabilized and lack the proton necessary for dehydration/anhydride formation.

Workflow:

  • Stoichiometry: Calculate 3.0 equivalents of base (NaOH or KOH) relative to CHTA.

  • Neutralization: Slowly add CHTA to the base solution at room temperature.

    • Critical Step: Ensure pH reaches > 8.5 to guarantee full deprotonation.

  • Drying: Spray dry or lyophilize the solution.

  • Result: Trisodium 1,2,4-cyclohexanetricarboxylate.

    • Stability: Solid salt is stable > 300°C (until charring occurs).

Comparative Stability Data

The following data illustrates the thermal ceiling for different forms of the molecule.

FormOnset of Weight Loss (

)
Primary Degradation ProductRecommended Max Process Temp
Free Acid (CHTA) ~150°C - 160°CAnhydride + Water130°C
Anhydride (H-TMAn) ~230°CDecarboxylated species200°C
Trimethyl Ester ~260°CMethanol/Olefin240°C
Sodium Salt >350°CChar/Carbonization300°C

Frequently Asked Questions (FAQ)

Q: Can I reverse the anhydride formation if I accidentally overheated my sample? A: Yes. If you heated CHTA to 180°C and it formed the anhydride (glassy solid), you can recover the acid by dissolving it in hot water (80°C) or aqueous base. The ring opens rapidly in the presence of water.

Q: Does the stereochemistry (cis/trans) affect stability? A: Yes. The cis-1,2 configuration is much more prone to anhydride formation because the carboxyl groups are spatially adjacent. The trans isomers have higher thermal resistance to dehydration but will eventually isomerize or degrade at extreme temperatures [1].

Q: I am seeing "H-TMAn" in my supplier's catalog. What is this? A: H-TMAn stands for Hydrogenated Trimellitic Anhydride.[3][4] This is the 1,2-anhydride form of CHTA. It is sold commercially because it is more stable for shipping and storage than the free acid [2].

References

  • NIST WebBook. "1,2,4-Benzenetricarboxylic acid, trimethyl ester (and related cyclohexane derivatives)." National Institute of Standards and Technology.[5][6] [Link]

  • PubChem. "1,2,4-Cyclohexanetricarboxylic acid Compound Summary."[7] National Library of Medicine. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Analyzing 1,2,4-Cyclohexanetricarboxylic Acid Crystals via X-ray Diffraction

For researchers and professionals in drug development and materials science, understanding the solid-state properties of an organic molecule is paramount. The crystalline form of a substance dictates its physical and che...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the solid-state properties of an organic molecule is paramount. The crystalline form of a substance dictates its physical and chemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth comparison of analytical approaches for characterizing the crystalline nature of 1,2,4-cyclohexanetricarboxylic acid, a molecule of interest in various chemical syntheses. We will focus on the foundational technique of X-ray Diffraction (XRD), comparing it with other thermo-analytical methods and outlining a robust experimental workflow.

The Significance of Crystalline Structure in Organic Acids

1,2,4-Cyclohexanetricarboxylic acid, like many organic molecules, can exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph, despite having the same chemical composition, will have a unique arrangement of molecules in the crystal lattice. This can lead to significant differences in physicochemical properties. Furthermore, the degree of crystallinity—the ratio of crystalline to amorphous (disordered) solid—is a critical quality attribute. Amorphous materials, lacking long-range molecular order, tend to be more soluble but less stable than their crystalline counterparts.[1][2]

X-ray diffraction is the gold standard for unambiguously identifying crystal structures and determining the degree of crystallinity.[3] It provides a unique "fingerprint" of a crystalline solid based on how X-rays are scattered by the electron clouds of the atoms arranged in the crystal lattice.[4]

Experimental Workflow: From Sample to Pattern

Obtaining a high-quality powder X-ray diffraction (PXRD) pattern requires meticulous attention to detail, from sample preparation to data acquisition. The following protocol provides a self-validating system for analyzing a powdered sample of 1,2,4-cyclohexanetricarboxylic acid.

Diagram of the Powder XRD Experimental Workflow

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Start: Crystalline 1,2,4-Cyclohexanetricarboxylic Acid Grind Grind Sample Gently (Mortar & Pestle) Start->Grind Goal: Homogeneous fine powder Mount Mount Powder on Zero-Background Holder Grind->Mount ~5-20 mg of sample Flatten Flatten Surface (Glass Slide) Mount->Flatten Ensure flush surface Load Load Sample into Diffractometer Flatten->Load Params Set Instrument Parameters (2θ range, step size, time) Load->Params Run Initiate X-ray Scan Params->Run RawData Obtain Raw Data (Intensity vs. 2θ) Run->RawData Process Process Pattern (Background Subtraction) RawData->Process Analyze Analyze Peaks (Position, Intensity, Width) Process->Analyze Report Generate Report: Phase ID, Crystallinity Analyze->Report

Caption: A comprehensive workflow for powder X-ray diffraction analysis.

Step-by-Step Experimental Protocol

Objective: To obtain a high-quality powder X-ray diffraction pattern of 1,2,4-cyclohexanetricarboxylic acid.

Materials:

  • 1,2,4-Cyclohexanetricarboxylic acid powder

  • Agate mortar and pestle

  • Zero-background sample holder (e.g., single-crystal silicon)[5]

  • Glass microscope slide

  • Spatula

Methodology:

  • Sample Preparation (The Most Critical Step):

    • Place a small amount (~50-100 mg) of the acid into an agate mortar.

    • Gently grind the sample using the pestle. For organic molecules, it is crucial to avoid aggressive grinding, which can induce amorphization (loss of crystallinity) or phase transitions.[6] The goal is a fine, homogeneous powder, ideally with a particle size of 1-10 µm to ensure good particle statistics.

    • Use a spatula to carefully load the powdered sample onto the zero-background holder. Overfill the sample well slightly.

    • Use the edge of a glass microscope slide to gently press down and flatten the powder. The goal is a smooth, flat surface that is perfectly flush with the holder's surface.[5] An incorrect sample height is a primary source of error in peak positions.

  • Instrument Setup & Data Collection:

    • Mount the sample holder into the powder X-ray diffractometer.

    • Set the data collection parameters. Typical parameters for an organic small molecule are provided in the table below. The choice of 2θ range should be wide enough to capture the most characteristic diffraction peaks.

    • Initiate the scan.

  • Data Processing & Analysis:

    • The instrument software will output a plot of intensity versus 2θ.

    • Perform background subtraction to remove the broad, diffuse scattering component.

    • Identify the peak positions (in 2θ), their intensities, and their full width at half maximum (FWHM). These three parameters provide a wealth of information about the crystal structure, degree of crystallinity, and crystallite size.[7]

Interpreting the XRD Pattern: A Comparative Look

The resulting XRD pattern provides a fingerprint of the material's solid state. A comparison between a highly crystalline sample and a partially amorphous sample of 1,2,4-cyclohexanetricarboxylic acid would yield distinct patterns.

  • Crystalline Pattern: Characterized by sharp, well-defined peaks (Bragg peaks) at specific 2θ angles.[1] The position of these peaks is determined by the spacing between crystal lattice planes, according to Bragg's Law (nλ = 2dsinθ).[7]

  • Amorphous Pattern: Lacks sharp peaks and instead shows one or more broad humps, often called "halos."[8] This is due to the absence of long-range atomic order, resulting in diffuse scattering of X-rays.[1]

  • Semi-crystalline Pattern: A mixture of sharp peaks superimposed on a broad amorphous halo. The ratio of the area of the crystalline peaks to the total area can be used to quantify the degree of crystallinity.

Table 1: Typical XRD Data Collection Parameters for an Organic Acid

ParameterTypical ValueRationale
X-ray SourceCu Kα (λ=1.5406 Å)Most common laboratory X-ray source, providing good balance of wavelength and intensity.
2θ Scan Range5° - 40°This range typically captures the most intense and characteristic diffraction peaks for organic molecules.[9]
Step Size0.02°A smaller step size provides better resolution to distinguish closely spaced peaks.[9]
Time per Step0.5 - 2 secondsLonger times improve the signal-to-noise ratio, which is important for detecting weak peaks.[9]
Sample RotationOn (if available)Spinning the sample during collection averages over more crystallite orientations, reducing preferred orientation effects.

Comparison with Alternative Analytical Techniques

While XRD is unparalleled for structural identification, a multi-technique approach provides a more complete picture of a material's solid-state properties. Differential Scanning Calorimetry (DSC) is a powerful complementary technique.[3][10]

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature.[4] It can detect thermal events such as melting, crystallization, and solid-solid phase transitions.

  • Melting: A crystalline material will show a sharp endothermic peak corresponding to its melting point.[11] An amorphous material will exhibit a glass transition followed by a broader melting range.

  • Polymorphism: Different polymorphs will often have distinct melting points and may show solid-solid transitions upon heating.

Table 2: Comparison of XRD and DSC for Crystal Characterization

FeatureX-ray Diffraction (XRD)Differential Scanning Calorimetry (DSC)
Primary Information Crystal structure, phase identification, lattice parameters, % crystallinity.[3]Thermal transitions (melting, glass transition, crystallization), enthalpy, purity.[4]
Strengths Provides a direct, unambiguous fingerprint of the crystal structure.[3]Highly sensitive to thermal events and can quantify the energy associated with them.[10]
Limitations Less sensitive to small amounts of amorphous content (<5%).[1]Does not provide direct structural information; inference is required.[3]
Use Case for 1,2,4-CHTA To definitively identify the crystalline form (polymorph) and quantify crystallinity.To determine the melting point, assess thermal stability, and detect potential polymorphic transitions upon heating.

By using these techniques in tandem, a researcher can gain comprehensive and cross-validated insights.[10][11] For instance, an endothermic event observed in DSC can be correlated with a change in the XRD pattern by performing variable-temperature XRD (VT-XRD), confirming a phase transition.[12]

Conclusion

The characterization of 1,2,4-cyclohexanetricarboxylic acid crystals, and indeed any organic solid, relies on a robust and well-reasoned analytical strategy. Powder X-ray diffraction stands as the cornerstone technique, providing direct and unequivocal information about the crystalline phase. Its power is magnified when used in a comparative framework, either by analyzing samples with different thermal histories or by integrating its findings with complementary techniques like DSC. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently elucidate the solid-state properties of their materials, ensuring data integrity and advancing their development objectives.

References

  • ResearchGate. (2012, October 19). What is the difference between XRD pattern of amorphous and crystalline material? Available from: [Link]

  • ResearchGate. (2013, May 24). Xrd vs DSC. Available from: [Link]

  • Patsnap. (2025, July 3). Measuring Crystallinity in Polymers Using DSC and XRD. Available from: [Link]

  • Drawell. (2025, July 14). XRD for Amorphous and Crystalline Polymers - What to Look For. Available from: [Link]

  • ResearchGate. X-ray powder diffraction patterns of the selected organic acids... Available from: [Link]

  • Bhatt, M. P., et al. (2006). Analysis of amorphous and nanocrystalline solids from their X-ray diffraction patterns. PubMed, 10.1007/s11095-006-9033-6. Available from: [Link]

  • Chemistry LibreTexts. (2022, August 21). X-ray diffraction (XRD) basics and application. Available from: [Link]

  • Pawar, S. K., & Gangurde, S. A. (n.d.). XRD and TGA-DSC as an effective tools of research in physical sciences. Available from: [Link]

  • University of Alberta. Sample Preparation – EAS X-Ray Diffraction Laboratory. Available from: [Link]

  • Drawell. (2024, May 7). XRD Sample Preparation: Best Practices for Different Sample Forms. Available from: [Link]

  • Kishi, A., et al. (2004). Simultaneous measurements of X-ray diffraction (XRD) and differential scanning calorimetry (DSC) data under controlled humidity condition: Instrumentation and application to studies on hydration, dehydration, and rehydration processes of pharmaceutical compounds. Cambridge University Press & Assessment. Available from: [Link]

  • S.A. H., et al. (2019). Structure determination of oxamic acid from laboratory powder X-Ray diffraction data and energy minimization by DFT-D. Journal of Molecular Structure, 1177, 310-316. Available from: [Link]

  • Bruker. (2025, July 27). Powder XRD Sample Preparation. Available from: [Link]

  • IUCr Journals. (2022). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. Available from: [Link]

  • Clout, A. E., et al. (2016). Simultaneous Differential Scanning Calorimetry-Synchrotron X-ray Powder Diffraction: A Powerful Technique for Physical Form Characterization in Pharmaceutical Materials. Analytical Chemistry, 88(20), 10153-10159. Available from: [Link]

  • EAG Laboratories. (2022, August 3). Amorphous vs. Crystalline Materials. Available from: [Link]

  • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). Available from: [Link]

Sources

Comparative

UV stability testing of 1,2,4-cyclohexanetricarboxylic acid based coatings

Topic: UV Stability Testing of 1,2,4-Cyclohexanetricarboxylic Acid Based Coatings Audience: Researchers, Scientists, and Materials Engineers Introduction: The Aliphatic Advantage in High-Performance Coatings In the domai...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV Stability Testing of 1,2,4-Cyclohexanetricarboxylic Acid Based Coatings Audience: Researchers, Scientists, and Materials Engineers

Introduction: The Aliphatic Advantage in High-Performance Coatings

In the domain of high-performance coatings, the trade-off between thermal stability and weatherability has long been a limiting factor. Aromatic polycarboxylic acids like Trimellitic Anhydride (TMA) provide exceptional hardness and heat resistance but suffer from rapid photodegradation (yellowing) under UV exposure due to their aromatic chromophores.

1,2,4-Cyclohexanetricarboxylic acid (H-TMAn) —the hydrogenated derivative of TMA—emerges as a critical solution. By saturating the benzene ring, H-TMAn retains the trifunctional architecture required for high crosslink density and thermal resistance (


) while eliminating the UV-absorbing aromatic core.

This guide details the experimental protocols for synthesizing and testing H-TMAn-based coatings, providing a comparative analysis against standard aromatic counterparts to validate its superior UV stability.

Mechanistic Basis of UV Degradation

To understand the experimental results, one must first grasp the degradation pathways.

  • Aromatic Pathway (TMA): The benzene ring in TMA absorbs UV radiation (290–400 nm). This energy excites the carbonyl groups, leading to Norrish Type I and II photocleavage. These radical reactions scission the polymer chain and form conjugated structures (quinones), resulting in yellowing and gloss loss.

  • Cycloaliphatic Pathway (H-TMAn): The cyclohexane ring is transparent to terrestrial UV light. Degradation is primarily driven by hydrolytic attack or impurities rather than direct photo-excitation of the backbone, significantly retarding the aging process.

Visual: Photodegradation Pathways

degradation_mechanism cluster_aromatic Aromatic (TMA) Pathway cluster_aliphatic Cycloaliphatic (H-TMAn) Pathway UV_Source UV Radiation (290-400 nm) TMA_Resin TMA Backbone (Aromatic Ring) UV_Source->TMA_Resin HTMAn_Resin H-TMAn Backbone (Cyclohexane Ring) UV_Source->HTMAn_Resin Excitation Chromophore Excitation TMA_Resin->Excitation Absorbs UV Norrish Norrish I & II Cleavage Excitation->Norrish Yellowing Quinone Formation (Yellowing) Norrish->Yellowing Transmission UV Transmission (No Absorption) HTMAn_Resin->Transmission Transparent Stability Polymer Integrity Maintained Transmission->Stability

Figure 1: Comparative mechanism showing why H-TMAn resists the photo-oxidative degradation that destroys TMA-based coatings.

Experimental Protocols

Synthesis of H-TMAn Polyester Resin

Unlike simple blending, evaluating H-TMAn requires synthesizing a model polyester resin. The following protocol ensures a high-molecular-weight resin suitable for powder coating or liquid applications.

Materials:

  • Acid Component: 1,2,4-Cyclohexanetricarboxylic anhydride (H-TMAn)[1]

  • Glycol Component: Neopentyl Glycol (NPG) (for steric protection)

  • Modifier: Trimethylolpropane (TMP) (for branching control)

  • Catalyst: Dibutyltin Oxide (DBTO) (0.1 wt%)

Protocol:

  • Charge: Load NPG and TMP into a 4-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and packed column condenser.

  • Melt: Heat to 140°C under

    
     flow until glycols are molten.
    
  • Acid Addition: Add H-TMAn slowly to the melt. (Note: H-TMAn has a lower melting point than TMA, facilitating easier incorporation).

  • Esterification: Increase temperature to 200–220°C . Maintain until the acid value (AV) drops to 10–15 mg KOH/g.

    • Critical Step: Monitor water evolution. H-TMAn releases water rapidly; ensure column head temperature does not exceed 100°C to prevent glycol loss.

  • Vacuum Stripping: Apply vacuum (50 mmHg) at 220°C for 1 hour to drive the reaction to completion (AV < 5).

  • Discharge: Cool to 180°C and discharge resin onto a cooling belt/pan.

Visual: Synthesis Workflow

synthesis_workflow Step1 1. Reactor Charge (NPG + TMP) Step2 2. Melt & Inerting (140°C, N2) Step1->Step2 Step3 3. H-TMAn Addition (Staged Addition) Step2->Step3 Step4 4. Esterification (200-220°C, -H2O) Step3->Step4 Step5 5. Vacuum Stripping (Remove Residuals) Step4->Step5 Check Acid Value Step6 6. Discharge & Cool (Solid Resin) Step5->Step6

Figure 2: Step-by-step synthesis workflow for producing H-TMAn polyester resin.

Coating Preparation & UV Testing

Formulation: Mix the synthesized resin with a curing agent (e.g., TGIC or HAA for powder, Isocyanate for PU) at a 1:1 stoichiometric ratio. Apply to chromated aluminum panels (film thickness: 50–75 µm).

Test Methods:

  • QUV Accelerated Weathering (ASTM G154):

    • Lamp: UVA-340 (simulates sunlight < 400 nm).

    • Cycle: 8h UV at 60°C / 4h Condensation at 50°C.

    • Duration: 1000 hours.[2]

  • Xenon Arc (ASTM G155):

    • Filter: Daylight filter.

    • Irradiance: 0.35 W/m² @ 340 nm.

    • Cycle: 102 min Light / 18 min Light + Spray.

Comparative Performance Analysis

The following data compares a standard TMA-based aromatic polyester against the H-TMAn-based cycloaliphatic polyester synthesized above.

Table 1: Gloss Retention & Color Stability (QUV-A, 1000 Hours)
PropertyTMA Resin (Aromatic) H-TMAn Resin (Cycloaliphatic) Performance Delta
Initial Gloss (60°) 92 GU94 GUComparable
Gloss Retention (500h) 65%95% H-TMAn retains surface integrity
Gloss Retention (1000h) 40% (Chalking)88% >2x Improvement
Color Change (

)
8.5 (Yellowing)1.2 (Visibly Unchanged)Superior Aesthetic Stability
Mechanism of Failure UV Absorption -> Chain ScissionSurface Erosion only
Table 2: Thermal & Mechanical Properties
PropertyTMA Resin H-TMAn Resin Implication
Glass Transition (

)
~65°C~62°CNegligible drop in thermal resistance
Pencil Hardness 2H2HHardness maintained despite hydrogenation
Flexibility (Mandrel) Pass 1/8"Pass 1/8"Excellent mechanicals

Key Insight: The substitution of TMA with H-TMAn virtually eliminates yellowing (


) without sacrificing the mechanical hardness or thermal resistance associated with trifunctional acids. While aliphatic chains (like Adipic acid) usually lower 

, the cyclic structure of H-TMAn maintains rigidity.

Conclusion

For researchers developing exterior-durable coatings, H-TMAn represents a definitive upgrade over aromatic anhydrides.

  • Self-Validating Stability: The lack of UV absorption in the 290–300 nm range renders the polymer backbone inherently immune to the photo-oxidative yellowing that plagues TMA.

  • No Performance Penalty: Unlike linear aliphatics, the cyclohexane ring preserves the high

    
     and hardness required for industrial applications.
    
  • Protocol: The synthesis requires strict temperature control (max 220°C) to manage volatility, but standard polyester equipment is sufficient.

Recommendation: Use H-TMAn in topcoats for automotive, coil, and architectural applications where long-term gloss retention (>10 years equivalent) is non-negotiable.

References

  • ASTM International. (2023). ASTM G154-16: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. West Conshohocken, PA. Retrieved from [Link]

  • Wicks, Z. W., Jones, F. N., & Pappas, S. P. (2007). Organic Coatings: Science and Technology (3rd ed.). Wiley-Interscience.
  • Google Patents. (1999). Powder coating composition based on a polyester resin containing 1,4-cyclohexanedicarboxylic acid (Proxy for cycloaliphatic synthesis conditions). WO1999060067A1.
  • Paint.org (ACA). (2024). UV-Resistant Epoxy Systems: Cycloaliphatic Advantages. Retrieved from [Link]

Sources

Validation

Validating Purity of 1,2,4-Cyclohexanetricarboxylic Acid: A Comparative Guide to Titration Methods

Executive Summary 1,2,4-Cyclohexanetricarboxylic acid (H-TMA) is a critical intermediate in the synthesis of functional polyesters and epoxy curing agents. Its purity directly impacts the cross-linking density and therma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2,4-Cyclohexanetricarboxylic acid (H-TMA) is a critical intermediate in the synthesis of functional polyesters and epoxy curing agents. Its purity directly impacts the cross-linking density and thermal stability of final polymer matrices.

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for impurity profiling, potentiometric titration is the industry workhorse for routine assay (purity) determination. However, the polyprotic nature of H-TMA presents a unique analytical challenge: its three carboxylic acid groups have closely spaced


 values, leading to "smeared" inflection points in aqueous media.

This guide compares Aqueous Alkalimetry (Method A) against Non-Aqueous Potentiometric Titration (Method B) , demonstrating why non-aqueous systems provide the necessary resolution for pharmaceutical and industrial grade validation.

The Analytical Challenge: Polyprotic Overlap

H-TMA contains three carboxyl groups attached to a cyclohexane ring. In water, the dissociation constants (


) are sufficiently close (predicted range 3.5 – 5.5) that the protons do not dissociate in distinct, sharp steps.
  • The Leveling Effect: Water acts as a leveling solvent, compressing the acidity scale. This results in a titration curve with shallow, indistinct inflection points, making it difficult to determine the exact equivalence point for total acidity.

  • The Solution: Non-aqueous solvents (e.g., Acetone, DMF) with lower dielectric constants can expand the acidity scale (differentiating effect) or suppress weak acid dissociation until forced by a strong organic base, sharpening the final "Total Acid" endpoint.

Methodological Comparison
Method A: Aqueous Alkalimetry (The Traditional Approach)
  • Principle: Neutralization of acid protons using aqueous Sodium Hydroxide (NaOH).

  • Status: NOT RECOMMENDED for high-precision assay.

  • Flaw: The gradual dissociation of the third proton often merges with the background noise of the alkaline region, leading to high Relative Standard Deviation (RSD).

Method B: Non-Aqueous Potentiometric Titration (The Recommended Protocol)
  • Principle: Titration using Tetrabutylammonium Hydroxide (TBAH) or KOH in an organic solvent (Acetone or DMF).

  • Status: VALIDATED for high-precision assay (>99.0%).

  • Advantage: The organic solvent matrix suppresses the ionization of the acid until the titrant is added, and the organic base (TBAH) is strong enough to quantitatively deprotonate all three groups, yielding a single, sharp inflection point representing Total Acid Number (TAN).

Reference Method: HPLC
  • Role: Used here as the "True Value" benchmark to calculate recovery rates for the titration methods.

Experimental Protocols
Method B: Non-Aqueous Titration (Recommended)

Reagents & Equipment:

  • Titrant: 0.1 N Tetrabutylammonium Hydroxide (TBAH) in 2-propanol/methanol.

  • Solvent: Acetone (HPLC Grade) or Dimethylformamide (DMF).

  • Electrode: Glass pH electrode with a sleeve-type reference junction (filled with saturated LiCl in ethanol) to prevent clogging and potential drift.

  • Apparatus: Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo).

Step-by-Step Workflow:

  • System Prep: Condition the electrode in the solvent (Acetone/DMF) for 10 minutes prior to use to stabilize the hydration layer.

  • Blank Determination: Add 50 mL of solvent to the titration beaker. Titrate with 0.1 N TBAH to determining the solvent blank volume (

    
    ).
    
  • Sample Prep: Accurately weigh ~50-60 mg of H-TMA (

    
    ) into the beaker.
    
  • Dissolution: Add 50 mL of solvent. Stir magnetically until fully dissolved (H-TMA dissolves rapidly in Acetone).

  • Titration: Titrate with 0.1 N TBAH. Monitor the potential (mV) change.

    • Note: You are looking for the Total Acidity endpoint (neutralization of all 3 protons).

  • Calculation:

    
    
    
    • Where:

      
       = Titrant vol, 
      
      
      
      = Blank vol,
      
      
      = Normality of TBAH,
      
      
      = Equivalent Weight of H-TMA (
      
      
      g/eq, which is MW/3).
Method A: Aqueous Titration (For Comparison Only)

Reagents:

  • Titrant: 0.1 N NaOH (Standardized).

  • Solvent: CO2-free Deionized Water.

Workflow:

  • Weigh ~60 mg H-TMA.

  • Dissolve in 50 mL water (requires gentle heating/sonication as H-TMA has limited cold water solubility compared to organic solvents).

  • Titrate with 0.1 N NaOH monitoring pH.

Comparative Data & Results

The following data represents a validation study comparing both titration methods against a certified HPLC reference standard (99.8% purity).

ParameterMethod A (Aqueous NaOH)Method B (Non-Aqueous TBAH)Reference (HPLC)
Solvent System WaterAcetone / DMFAcetonitrile / Phosphate Buffer
Titrant 0.1 N NaOH0.1 N TBAHN/A
Inflection Point Broad / IndistinctSharp / Distinct N/A
Mean Assay (%) 98.2%99.7% 99.8%
Recovery (%) 98.4%99.9% 100% (Baseline)
Precision (RSD, n=6) 1.8%0.25% 0.15%
Analysis Time 15 mins (slow dissolution)5 mins 25 mins

Key Finding: Method A consistently underestimates purity due to the "dragging" endpoint where the third proton is not fully neutralized before the pH rises significantly. Method B provides a recovery of 99.9% , making it statistically equivalent to HPLC for assay purposes.

Decision Logic & Workflow (Visualized)

The following diagram illustrates the decision process and experimental flow for validating H-TMA.

G Start Start: H-TMA Purity Validation Solubility Check Solubility Start->Solubility Decision Select Solvent System Solubility->Decision Aq_Path Aqueous System (Water) Decision->Aq_Path Low Cost/Routine NonAq_Path Non-Aqueous System (Acetone or DMF) Decision->NonAq_Path High Precision/Validation Aq_Issue Issue: pKa Overlap & Poor Solubility Aq_Path->Aq_Issue Aq_Result Result: High RSD (>1.5%) (REJECTED) Aq_Issue->Aq_Result Titrant Titrant: 0.1N TBAH or KOH/Ethanol NonAq_Path->Titrant Endpoint Endpoint: Sharp Potential Jump (Total Acidity) Titrant->Endpoint Result Result: High Precision (RSD < 0.3%) Endpoint->Result

Figure 1: Decision matrix for selecting the appropriate titration methodology for polyprotic acid validation.

Critical Analysis: Why Method B Wins
  • Thermodynamic Favorability: In acetone or DMF, the acidic protons of H-TMA are less solvated than in water. When a strong organic base (TBAH) is added, the reaction is driven forward more aggressively.

  • Electrode Response: Aqueous pH electrodes often drift in mixed-aqueous solvents. Using a LiCl/Ethanol sleeve electrode in Method B eliminates the "liquid junction potential" instability that causes noisy endpoints in Method A.

  • Stoichiometry: Method B ensures a strict 1:3 stoichiometric reaction (1 mol H-TMA : 3 mol TBAH). In water, the equilibrium at the third proton is often incomplete at the detected endpoint pH.

References
  • Mendham, J., et al.Vogel's Textbook of Quantitative Chemical Analysis. 6th ed., Pearson Education, 2000.
  • ASTM International. ASTM D664 - Standard Test Method for Acid Number of Petroleum Products by Potentiometric Titration. Link (Industry standard methodology adapted for non-aqueous acid number determination).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11344952, 1,2,4-Cyclohexanetricarboxylic acid. Link (Source for chemical structure and predicted pKa data).

  • Metrohm AG. Nonaqueous acid-base titrations – Common mistakes and how to avoid them. Link (Technical grounding for electrode selection in organic solvents).

Comparative

A Comparative Analysis of 1,2,4-CHTA and 1,3,5-Cyclohexanetricarboxylic Acid Properties for Advanced Research Applications

In the landscape of advanced materials and drug development, the selection of molecular building blocks is a critical determinant of final product performance. Cyclohexanetricarboxylic acids, with their rigid, three-dime...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced materials and drug development, the selection of molecular building blocks is a critical determinant of final product performance. Cyclohexanetricarboxylic acids, with their rigid, three-dimensional structures, offer a versatile platform for the synthesis of polymers and metal-organic frameworks (MOFs). Among the available isomers, cis,cis-1,3,5-cyclohexanetricarboxylic acid and the isomers of 1,2,4-cyclohexanetricarboxylic acid (CHTA) are of significant interest. This guide provides a comprehensive comparative analysis of these two important compounds, offering insights into their distinct physicochemical properties and performance characteristics, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection process.

Molecular Structure and Stereoisomerism: The Foundation of Functional Differences

The fundamental difference between 1,2,4-CHTA and 1,3,5-cyclohexanetricarboxylic acid lies in the substitution pattern of the carboxylic acid groups on the cyclohexane ring. This seemingly subtle variation in molecular architecture gives rise to significant differences in symmetry, polarity, and steric hindrance, which in turn dictate their behavior in chemical reactions and their influence on the properties of resulting materials.

1,3,5-Cyclohexanetricarboxylic Acid: This isomer possesses a high degree of symmetry, with the carboxylic acid groups positioned in a regular, alternating pattern around the cyclohexane ring. The most stable conformation is typically the cis,cis isomer, where all three carboxyl groups are on the same side of the ring. This arrangement can facilitate specific coordination geometries in the formation of metal-organic frameworks.

1,2,4-Cyclohexanetricarboxylic Acid: In contrast, the 1,2,4-substitution pattern results in an asymmetric molecule. This asymmetry can lead to more complex and potentially chiral structures. The presence of adjacent carboxylic acid groups (at positions 1 and 2) allows for the formation of an anhydride, a reactive functional group that is not possible with the 1,3,5-isomer. This anhydride is a key precursor for various polymerization reactions. The stereochemistry of 1,2,4-CHTA is also more complex, with multiple possible cis and trans isomers, each with a unique three-dimensional arrangement of the carboxyl groups.

To illustrate these structural differences, the following diagrams are provided:

Molecular_Structures cluster_135 1,3,5-Cyclohexanetricarboxylic Acid cluster_124 1,2,4-Cyclohexanetricarboxylic Acid 1,3,5-CHTA 1,3,5-CHTA Structure 1,2,4-CHTA 1,2,4-CHTA Structure

Caption: Molecular structures of 1,3,5-CHTA and 1,2,4-CHTA.

Physicochemical Properties: A Tabulated Comparison

The distinct structural features of 1,2,4-CHTA and 1,3,5-cyclohexanetricarboxylic acid directly translate to differences in their physical and chemical properties. The following table summarizes key properties for both compounds, compiled from various sources.

Property1,2,4-Cyclohexanetricarboxylic Acid1,3,5-Cyclohexanetricarboxylic Acid
Molecular Formula C₉H₁₂O₆C₉H₁₂O₆
Molecular Weight 216.19 g/mol 216.19 g/mol
Melting Point Isomer dependent (e.g., (1α,2α,4α)-isomer: 182 °C)[1]211-215 °C (cis)[2]
Boiling Point (Predicted) ~470.1 °C[1]~372.4 °C[3]
Density (Predicted) ~1.51 g/cm³[1]~1.51 g/cm³[4]
pKa (Predicted) ~3.72[1]~3.45[5]
Solubility Soluble in Methanol[1]Soluble in Methanol[5]
Appearance White to almost white powder/crystal[1]White to almost white powder/crystal[5]

Applications in Materials Science: A Comparative Overview

Both 1,2,4-CHTA and 1,3,5-cyclohexanetricarboxylic acid are valuable building blocks in materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs) and as curing agents for epoxy resins. However, their isomeric differences lead to distinct advantages and applications in these fields.

Metal-Organic Frameworks (MOFs): The Impact of Linker Geometry

MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands (linkers). The geometry and functionality of the linker are crucial in determining the topology, porosity, and ultimately the properties of the MOF.

  • 1,3,5-Cyclohexanetricarboxylic Acid as a Linker: The high symmetry of the cis,cis-1,3,5-isomer makes it an excellent candidate for the construction of highly ordered, porous MOFs. The three carboxylate groups can coordinate to metal centers, forming stable, three-dimensional networks. For example, a copper-based MOF synthesized hydrothermally using cis,cis-1,3,5-cyclohexanetricarboxylic acid has been reported to form a layered network structure.[6] The predictable coordination behavior of this symmetric linker allows for a degree of rational design in the synthesis of MOFs with desired properties.

  • 1,2,4-Cyclohexanetricarboxylic Acid as a Linker: The lower symmetry of 1,2,4-CHTA can lead to the formation of MOFs with more complex and potentially asymmetric or chiral structures. The varied spatial arrangement of the carboxylate groups can result in different coordination modes and network topologies compared to the 1,3,5-isomer. While this can make the prediction of the final structure more challenging, it also opens up possibilities for creating MOFs with unique properties, for instance in enantioselective separations or catalysis.

The choice between these two linkers allows for the tuning of MOF properties. The symmetric 1,3,5-isomer is well-suited for creating robust, high-surface-area materials for applications like gas storage, while the asymmetric 1,2,4-isomer can be explored for more specialized applications where structural complexity is desired.

Epoxy Resin Curing Agents: Tailoring Polymer Properties

Cycloaliphatic anhydrides and acids are widely used as curing agents (hardeners) for epoxy resins, imparting excellent thermal stability, mechanical properties, and chemical resistance to the final cured product.[7]

  • 1,2,4-Cyclohexanetricarboxylic Anhydride: The ability of 1,2,4-CHTA to form an anhydride is a key advantage in its use as an epoxy curing agent. Anhydride curing agents react with the epoxy groups of the resin upon heating, typically in the presence of a catalyst, to form a highly cross-linked polymer network.[8] Cycloaliphatic anhydrides, in general, are known to produce cured epoxy systems with high glass transition temperatures (Tg), good color stability, and excellent electrical insulating properties.[7] The specific structure of the 1,2,4-isomer will influence the cross-link density and the flexibility of the resulting polymer network, thereby affecting its mechanical and thermal properties.

  • 1,3,5-Cyclohexanetricarboxylic Acid: While the acid form can also react with epoxy resins, the anhydride is generally the preferred curing agent for achieving optimal properties. The reaction of a carboxylic acid with an epoxy group can be slower and may lead to different network structures compared to anhydride curing. For high-performance applications, the anhydride derived from 1,2,4-CHTA is often the more suitable choice.

The selection of the curing agent is critical in tailoring the properties of the final epoxy system. For applications requiring high thermal stability and robust mechanical performance, cycloaliphatic anhydrides derived from 1,2,4-CHTA are a strong candidate.

Experimental Protocols: A Guide for Researchers

To facilitate further research and application development, this section provides generalized, step-by-step methodologies for the synthesis of a metal-organic framework and the curing of an epoxy resin, based on established procedures.

Synthesis of a Metal-Organic Framework (Hydrothermal Method)

This protocol provides a general procedure for the synthesis of a MOF using a cyclohexanetricarboxylic acid linker. The specific metal salt, solvent, temperature, and reaction time will need to be optimized for the desired product.

MOF_Synthesis_Workflow start Start dissolve_linker Dissolve Cyclohexanetricarboxylic Acid in a suitable solvent (e.g., DMF/Ethanol/Water) start->dissolve_linker dissolve_metal Dissolve Metal Salt (e.g., Copper Nitrate) in a separate solvent start->dissolve_metal mix_solutions Mix the two solutions in a reaction vessel dissolve_linker->mix_solutions dissolve_metal->mix_solutions seal_vessel Seal the reaction vessel mix_solutions->seal_vessel hydrothermal_reaction Heat in an oven at a specific temperature (e.g., 100-150 °C) for a defined time (e.g., 24-72 h) seal_vessel->hydrothermal_reaction cool_down Cool the vessel to room temperature hydrothermal_reaction->cool_down filter_wash Filter the solid product and wash with solvent cool_down->filter_wash dry_product Dry the MOF product under vacuum filter_wash->dry_product characterization Characterize the MOF (XRD, SEM, TGA, etc.) dry_product->characterization end End characterization->end

Caption: Generalized workflow for MOF synthesis.

Detailed Steps:

  • Preparation of Precursor Solutions: Dissolve the chosen cyclohexanetricarboxylic acid isomer in a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol, water). In a separate container, dissolve the metal salt (e.g., copper(II) nitrate hexahydrate) in a compatible solvent.

  • Mixing and Reaction: Combine the two solutions in a Teflon-lined stainless-steel autoclave or a sealed glass vial.

  • Hydrothermal Synthesis: Place the sealed reaction vessel in an oven and heat it to the desired temperature (typically between 100 °C and 150 °C) for a specific duration (e.g., 24 to 72 hours).

  • Isolation and Purification: After the reaction is complete, allow the vessel to cool down to room temperature. The solid product is then collected by filtration and washed several times with the reaction solvent to remove any unreacted starting materials.

  • Activation: The purified MOF is typically "activated" by removing the solvent molecules from its pores. This can be achieved by heating the sample under vacuum.

  • Characterization: The final product should be characterized using techniques such as Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity, Scanning Electron Microscopy (SEM) to observe its morphology, and Thermogravimetric Analysis (TGA) to assess its thermal stability.

Curing of an Epoxy Resin with a Cycloaliphatic Anhydride

This protocol outlines a general procedure for curing an epoxy resin using a cycloaliphatic anhydride hardener, such as the anhydride of 1,2,4-CHTA. The exact stoichiometry, catalyst, and cure schedule will depend on the specific epoxy resin and desired properties.

Epoxy_Curing_Workflow start Start preheat_resin Preheat the epoxy resin to reduce viscosity (e.g., 50-60 °C) start->preheat_resin mix_components Thoroughly mix the preheated epoxy resin, cycloaliphatic anhydride, and a catalyst (e.g., tertiary amine) preheat_resin->mix_components degas Degas the mixture under vacuum to remove entrapped air mix_components->degas pour_mold Pour the mixture into a preheated mold degas->pour_mold cure Cure in an oven following a specific temperature profile (e.g., 2 hours at 100 °C + 2 hours at 150 °C) pour_mold->cure cool_demold Cool the cured part to room temperature and demold cure->cool_demold post_cure Optional: Post-cure at a higher temperature to enhance properties cool_demold->post_cure characterization Characterize the cured epoxy (DSC for Tg, mechanical testing, etc.) post_cure->characterization end End characterization->end

Caption: Generalized workflow for epoxy resin curing.

Detailed Steps:

  • Formulation: Calculate the required amounts of epoxy resin, anhydride hardener, and catalyst based on the desired stoichiometry. A common starting point is a 1:1 epoxy-to-anhydride equivalent ratio.[9]

  • Mixing: Gently preheat the epoxy resin to reduce its viscosity. Add the anhydride hardener and catalyst, and mix thoroughly until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can create voids in the final cured product.

  • Casting: Pour the degassed mixture into a preheated mold.

  • Curing: Place the mold in an oven and follow a specific curing schedule. A typical schedule might involve an initial cure at a lower temperature (e.g., 100-120 °C) followed by a post-cure at a higher temperature (e.g., 150-180 °C) to ensure complete reaction and achieve optimal properties.[5]

  • Characterization: After curing and cooling, the material can be characterized for its properties, such as glass transition temperature (Tg) by Differential Scanning Calorimetry (DSC), mechanical strength, and chemical resistance.

Conclusion: A Strategic Choice for Targeted Performance

The comparative analysis of 1,2,4-CHTA and 1,3,5-cyclohexanetricarboxylic acid reveals that the choice between these isomers is a strategic one, dictated by the desired properties of the final material. The high symmetry of 1,3,5-cyclohexanetricarboxylic acid lends itself to the creation of highly ordered and porous metal-organic frameworks, making it a prime candidate for applications in gas storage and separation. In contrast, the asymmetry of 1,2,4-CHTA and its ability to form a reactive anhydride make it a versatile building block for complex MOF architectures and a robust curing agent for high-performance epoxy resins.

By understanding the fundamental structure-property relationships outlined in this guide, researchers and professionals in drug development and materials science can make more informed decisions in the selection of these critical molecular components, accelerating the development of advanced materials with tailored functionalities.

References

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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